5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-17-11-7-6-9(8-12(11)18-2)10(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPFAIMGNLXMPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374339 | |
| Record name | 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4378-55-6 | |
| Record name | 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4378-55-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid. As a key intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its properties is crucial for its effective utilization in drug discovery and development. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of synthetic and analytical workflows to support researchers in their endeavors.
Introduction
This compound, also known as 3-(3,4-dimethoxybenzoyl)propanoic acid, is a keto acid that serves as a versatile building block in organic synthesis. Its structure, featuring a dimethoxyphenyl moiety, a ketone, and a carboxylic acid, provides multiple reactive sites for chemical modification. This makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential therapeutic applications.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a synthetic intermediate is fundamental for optimizing reaction conditions, purification procedures, and for predicting the properties of its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₆O₅ |
| Molecular Weight | 252.26 g/mol |
| CAS Number | 4378-55-6 |
| Melting Point | 145-146 °C |
| Boiling Point (Predicted) | 451.8 °C at 760 mmHg |
| pKa (Predicted) | 4.62 ± 0.10 |
| logP (Predicted) | 1.5 |
| Solubility | Soluble in methanol, ethanol, and acetone. Sparingly soluble in water. |
Experimental Protocols
Synthesis via Friedel-Crafts Acylation
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Caption: Synthetic workflow for this compound.
Detailed Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add 1,2-dimethoxybenzene (1.0 eq) and an anhydrous inert solvent (e.g., dichloromethane or nitrobenzene).
-
Addition of Catalyst: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (2.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Addition of Anhydride: Dissolve glutaric anhydride (1.1 eq) in the same inert solvent and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the solid dissolves.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound as a solid.
Analytical Characterization
The identity and purity of the synthesized compound can be confirmed using standard analytical techniques.
Caption: Analytical workflow for product characterization.
Expected Analytical Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic Protons: Signals in the range of δ 7.5-6.9 ppm.
-
Methoxy Protons: Two singlets around δ 3.9 ppm (each integrating to 3H).
-
Aliphatic Protons: Multiplets corresponding to the -(CH₂)₃- chain between δ 3.2 and 2.0 ppm.
-
Carboxylic Acid Proton: A broad singlet typically above δ 10 ppm.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Carbonyl Carbons: Signals for the ketone and carboxylic acid carbons in the range of δ 200-175 ppm.
-
Aromatic Carbons: Signals between δ 155-110 ppm, including the carbons attached to the methoxy groups.
-
Methoxy Carbons: Signals around δ 56 ppm.
-
Aliphatic Carbons: Signals for the -(CH₂)₃- chain in the range of δ 35-20 ppm.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): m/z = 252.
-
Key Fragments: Fragmentation is expected to occur via cleavage adjacent to the carbonyl groups, leading to characteristic fragments such as the 3,4-dimethoxybenzoyl cation (m/z = 165).
-
Role in Drug Discovery
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial starting material for the synthesis of more complex molecules with potential biological activity. Its utility in drug discovery can be represented as a logical workflow.
Caption: Logical workflow for the utilization of the title compound in drug discovery.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of this compound, along with comprehensive experimental protocols for its synthesis and characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, facilitating the efficient use of this versatile intermediate in the creation of novel therapeutic agents.
An In-Depth Technical Guide on 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid, a valuable building block in organic synthesis and potential intermediate for pharmaceutical development. This document details its molecular structure, physicochemical properties, and a standard experimental protocol for its synthesis.
Molecular Structure and Properties
This compound is a keto-carboxylic acid featuring a dimethoxy-substituted phenyl ring. The presence of both a ketone and a carboxylic acid functional group makes it a versatile intermediate for a variety of chemical transformations.
Below is a summary of its key quantitative data:
| Property | Value |
| Molecular Formula | C₁₃H₁₆O₅[1] |
| Molecular Weight | 252.26 g/mol [1] |
| CAS Number | 4378-55-6[1] |
| Melting Point | 145-146 °C[2] |
| Boiling Point | 451.8 °C at 760 mmHg[2] |
| Density | 1.183 g/cm³[2] |
| Flash Point | 172.1 °C[2] |
A 2D representation of the molecular structure is provided below to illustrate the arrangement of atoms and functional groups.
Caption: 2D Molecular Structure of this compound.
Experimental Protocols: Synthesis
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with succinic anhydride.[3][4][5] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Detailed Experimental Protocol for Friedel-Crafts Acylation:
Materials:
-
Veratrole (1,2-dimethoxybenzene)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry nitrobenzene or dichloromethane (solvent)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol or acetic acid (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, a solution of succinic anhydride (1.0 equivalent) in dry nitrobenzene is prepared.
-
Catalyst Addition: The flask is cooled in an ice bath, and anhydrous aluminum chloride (2.2 equivalents) is added portion-wise with vigorous stirring. The temperature should be maintained below 10 °C during the addition.
-
Substrate Addition: A solution of veratrole (1.0 equivalent) in dry nitrobenzene is then added dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is poured slowly onto a mixture of crushed ice and concentrated hydrochloric acid with constant stirring. This hydrolyzes the aluminum chloride complex.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, followed by a saturated sodium bicarbonate solution to extract the acidic product.
-
Isolation: The aqueous bicarbonate layer is acidified with concentrated hydrochloric acid until the product precipitates out. The solid is collected by vacuum filtration and washed with cold water.
-
Purification: The crude product is dried and then recrystallized from a suitable solvent, such as ethanol or aqueous acetic acid, to yield pure this compound.
Visualizations
The following diagram illustrates the experimental workflow for the synthesis of this compound via Friedel-Crafts acylation.
Caption: Experimental workflow for the synthesis of this compound.
References
In-Depth Technical Guide: Spectral Data for 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid (CAS No. 4378-55-6). The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is essential for the unequivocal identification, characterization, and quality control of this molecule in research and development settings.
Compound Overview
Systematic Name: this compound Alternative Name: 4-(3,4-dimethoxybenzoyl)butanoic acid CAS Number: 4378-55-6[1][2] Molecular Formula: C₁₃H₁₆O₅[1][2] Molecular Weight: 252.26 g/mol [1]
Spectral Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Interpretation |
| Data not available in search results |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| Data not available in search results |
Experimental Protocols
Detailed methodologies for acquiring the spectral data are outlined below. These protocols are provided as a general guide and may be adapted based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300-600 MHz. Standard acquisition parameters are used, including a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75-150 MHz. A proton-decoupled sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the potassium bromide (KBr) pellet method is frequently used. A small amount of the compound is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or salt plate is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by liquid chromatography (LC-MS). Electrospray ionization (ESI) is a common technique for this type of molecule, which generates ions in the gas phase.
-
Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.
Logical Workflow for Spectral Data Acquisition
The following diagram illustrates the typical workflow for obtaining and integrating spectral data for the structural elucidation of an organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectral analysis of an organic compound.
References
Navigating the Solubility Landscape of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Solubility Profile
The molecular structure of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid, featuring a polar carboxylic acid group, a ketone, and a less polar dimethoxyphenyl ring, suggests a nuanced solubility profile. The presence of the carboxylic acid moiety indicates potential solubility in polar protic solvents through hydrogen bonding. However, the hydrophobic nature of the dimethoxyphenyl group will influence its solubility in aqueous and non-polar organic solvents.
Based on these structural characteristics and solubility data for the related compound, veratric acid (3,4-dimethoxybenzoic acid), a qualitative prediction of solubility is presented in Table 1. Veratric acid, for instance, shows low solubility in water but higher solubility in organic solvents like alcohols and dimethylformamide.[1]
Table 1: Predicted Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Slightly Soluble to Soluble | The carboxylic acid group can form hydrogen bonds with protic solvents. Solubility is expected to be higher in alcohols compared to water due to the organic nature of the rest of the molecule. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble | These solvents can effectively solvate both the polar functional groups and the aromatic ring. |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderately Soluble to Soluble | These solvents offer a balance of polarity that can accommodate the different functional groups of the molecule. |
| Aqueous Basic | 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃) | Soluble | The carboxylic acid will be deprotonated to form a water-soluble salt.[2][3] |
| Aqueous Acidic | 5% Hydrochloric Acid (HCl) | Insoluble | The acidic conditions will suppress the ionization of the carboxylic acid, reducing its solubility in water.[3] |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods are essential. The following protocols are adapted from established methodologies for determining the solubility of organic compounds.[4][5][6]
Protocol 1: Shake-Flask Method for Quantitative Solubility Determination
This method is considered the gold standard for determining equilibrium solubility.
Materials:
-
This compound
-
Selected solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a glass vial.
-
Accurately add a known volume of the selected solvent to the vial.
-
Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. A small amount of undissolved solid should remain.
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it immediately using a syringe filter to remove any undissolved particles.
-
Quantitatively analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
The solubility is then calculated and expressed in units such as mg/mL or mol/L.
Protocol 2: Qualitative Solubility Assessment
This rapid method is useful for initial screening of solvents.[2][3]
Materials:
-
This compound
-
A range of solvents in dropper bottles
-
Small test tubes or vials
-
Vortex mixer
Procedure:
-
Place approximately 2-5 mg of this compound into a small test tube.
-
Add the selected solvent dropwise (approximately 0.1 mL at a time) up to a total volume of 1 mL, vortexing after each addition.
-
Observe for complete dissolution. The compound is considered "soluble" if it fully dissolves in ≤ 1 mL of the solvent. If not, it can be classified as "partially soluble" or "insoluble."
Visualizing Methodologies and Influencing Factors
To further clarify the experimental process and the underlying principles of solubility, the following diagrams are provided.
Caption: Experimental workflow for the shake-flask solubility determination method.
Caption: Key factors influencing the solubility of the target compound.
By utilizing the predictive information and the detailed experimental protocols provided in this guide, researchers can effectively characterize the solubility of this compound, enabling advancements in their respective fields of study.
References
Navigating the Therapeutic Potential of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The quest for novel therapeutic agents has led researchers to explore a wide array of chemical scaffolds. Among these, derivatives of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid represent a promising area of investigation. While direct and extensive research on the parent compound is limited, the biological activities of structurally similar molecules, particularly those containing dimethoxy and trimethoxyphenyl moieties, provide a strong rationale for their potential as anti-inflammatory, antimicrobial, and cytotoxic agents. This technical guide consolidates the available data on related compounds to inform future research and development efforts targeting derivatives of this compound.
Inferred Biological Activities and Potential Targets
Based on the analysis of structurally related compounds, derivatives of this compound are hypothesized to exhibit a range of biological activities. The presence of the dimethoxyphenyl group is a common feature in many biologically active molecules, contributing to interactions with various enzymes and receptors.
Anti-inflammatory Activity: The 3,4-dimethoxyphenyl moiety is found in compounds with known anti-inflammatory properties. Derivatives may target key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). Some studies on related triazole derivatives have shown anti-inflammatory effects.[1]
Anticancer and Cytotoxic Potential: Numerous studies have highlighted the antiproliferative effects of compounds containing the trimethoxyphenyl group, which shares structural similarities with the dimethoxyphenyl moiety. These compounds are often investigated for their ability to inhibit tubulin polymerization, a critical process in cell division, making them attractive candidates for cancer chemotherapy. For instance, new 3,4,5-trimethoxyphenyl thiazole pyrimidines have been synthesized and evaluated for their in vitro anticancer activity.[2] Similarly, novel trimethoxyphenyl-based analogues have demonstrated cytotoxic potency against hepatocellular carcinoma cell lines.[3] The cytotoxic effects of a related compound, 5-(3,4-Dichlorophenyl)-5-oxovaleric acid, have been reported against human lung carcinoma (A549) and human cervical cancer (HeLa) cell lines.[4]
Antimicrobial Activity: Moderate to high antimicrobial activity against various bacterial strains has been reported for 5-(3,4-Dichlorophenyl)-5-oxovaleric acid, suggesting that dimethoxyphenyl derivatives could also possess similar properties.[4]
Quantitative Data on Related Compounds
To provide a comparative baseline for future studies, the following table summarizes the available quantitative data on the biological activity of analogs of this compound. It is important to note that direct data for the specified parent compound is not available in the reviewed literature.
| Compound/Analog | Target/Assay | Cell Line/Organism | Result (IC₅₀/MIC) |
| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B Inhibition | Recombinant Human | 0.036 µM |
| 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) | Cytotoxicity | H358 (Lung Cancer) | Not specified |
| 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) | Cytotoxicity | HepG2-CYP3A4 | 160.2 ± 5.9 µM |
| 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) | Cytotoxicity | HepG2 (Wild Type) | 233.0 ± 19.7 µM |
| (Z)-2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one derivatives (Compounds 9, 10, 11) | Cytotoxicity | HepG2 | 1.38 to 3.21 μM |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following are generalized protocols for key experiments relevant to assessing the biological activity of this compound derivatives, based on methodologies used for similar compounds.[5]
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed human cancer cell lines (e.g., A549 or HeLa) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate overnight for cell attachment.[5]
-
Compound Treatment: Replace the existing medium with fresh medium containing various concentrations of the test compound. Incubate for 24 to 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.[5]
-
Serial Dilution: Perform a serial dilution of the test compound in a suitable broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microorganism suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Observation: Determine the MIC by visually inspecting the wells for the lowest concentration of the compound that shows no turbidity (no bacterial growth).
Visualizing Pathways and Workflows
To better understand the potential mechanisms of action and the experimental processes, the following diagrams are provided.
Caption: Experimental workflow for the development and evaluation of novel compounds.
References
- 1. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Potential Therapeutic Targets of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric Acid: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the potential therapeutic applications of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid. Due to a notable absence of direct research on this specific molecule, this document leverages data from structurally similar compounds, primarily its dichlorinated analog, 5-(3,4-Dichlorophenyl)-5-oxovaleric acid, to infer potential therapeutic targets and mechanisms of action. Preliminary evidence suggests that this class of compounds may exhibit anti-inflammatory, antimicrobial, and cytotoxic properties. This guide consolidates the available data on these analogs, presents detailed experimental protocols for future validation, and proposes hypothetical signaling pathways to direct further investigation into the therapeutic potential of this compound.
Introduction
This compound is a keto-acid containing a dimethoxyphenyl group. While direct studies on its biological activity are not currently available in the public domain, the analysis of structurally related molecules provides a foundation for hypothesizing its potential therapeutic value. Its close analog, 5-(3,4-Dichlorophenyl)-5-oxovaleric acid, has demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[1] This suggests that this compound could serve as a lead compound for the development of new therapeutics in oncology, infectious diseases, and inflammatory disorders. This guide aims to provide a comprehensive overview of the plausible therapeutic targets and to furnish researchers with the necessary experimental frameworks to investigate these possibilities.
Potential Therapeutic Areas and Mechanisms of Action
Based on the activities of its structural analogs, this compound is hypothesized to be active in the following areas:
-
Oncology: The cytotoxic effects observed for the dichlorophenyl analog against lung and cervical cancer cell lines suggest that this compound may also possess anticancer properties. The mechanism could involve the induction of apoptosis or the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
-
Inflammatory Disorders: The anti-inflammatory activity reported for related compounds suggests that potential targets could include enzymes in the eicosanoid pathway, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). Inhibition of these enzymes would reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
-
Infectious Diseases: The antimicrobial activity of the dichlorophenyl analog against both Gram-positive and Gram-negative bacteria indicates a potential for this compound as an antibacterial agent. The mechanism may involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or other vital cellular processes.
Quantitative Data from Structural Analogs
The following tables summarize the quantitative data available for 5-(3,4-Dichlorophenyl)-5-oxovaleric acid, which may serve as a proxy for the potential activity of the dimethoxyphenyl compound.
Table 1: Cytotoxicity Data for 5-(3,4-Dichlorophenyl)-5-oxovaleric Acid
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 25.0 ± 2.0 |
| HeLa | Cervical Cancer | 30.0 ± 3.0 |
Source: Benchchem. The primary study providing this data is not cited, limiting in-depth analysis of the experimental protocol.[2]
Table 2: Antimicrobial Activity of 5-(3,4-Dichlorophenyl)-5-oxovaleric Acid
| Organism | Gram Stain | Activity Level |
| Bacillus subtilis | Positive | High |
| Escherichia coli | Negative | Moderate |
| Pseudomonas aeruginosa | Negative | Moderate |
Source: Benchchem. The primary study providing this data is not cited, limiting in-depth analysis of the experimental protocol.[2]
Proposed Signaling Pathways and Mechanisms
To visualize the potential mechanisms of action, the following diagrams illustrate hypothetical signaling pathways that could be modulated by this compound, based on the activities of related compounds.
Caption: Hypothetical anti-inflammatory mechanism of action.
Caption: Hypothetical cytotoxic mechanism of action.
Detailed Experimental Protocols
To validate the hypothesized biological activities of this compound, the following detailed experimental protocols are proposed.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell viability by 50% (IC50).
-
Cell Lines: A549 (human lung carcinoma), HeLa (human cervical cancer), and a non-cancerous control cell line (e.g., HEK293).
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.
-
Bacterial Strains: Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa (Gram-negative).
-
Procedure:
-
Prepare a twofold serial dilution of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay measures the ability of the compound to inhibit the activity of COX enzymes.
-
Method: Use a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical).
-
Procedure:
-
Incubate purified ovine COX-1 or human recombinant COX-2 with heme and the test compound for a specified time.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandin F2α (PGF2α) via ELISA.
-
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the compound and determine the IC50 value.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, the data from its structural analog, 5-(3,4-Dichlorophenyl)-5-oxovaleric acid, provides a strong rationale for its investigation as a potential therapeutic agent. The proposed cytotoxic, anti-inflammatory, and antimicrobial activities warrant further exploration. The experimental protocols outlined in this guide offer a clear path for the systematic evaluation of these potential effects and the elucidation of the underlying mechanisms of action. Future research should focus on synthesizing and testing this compound in the described assays to confirm these hypotheses and to identify its specific molecular targets. Such studies will be crucial in determining the true therapeutic potential of this compound.
References
An In-depth Technical Guide to 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid: Synthesis, Characterization, and Proposed Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid, a keto-acid of interest in synthetic and medicinal chemistry. While historical information regarding its initial discovery is not extensively documented in publicly available literature, this document details its physicochemical properties, a proposed synthetic route via Friedel-Crafts acylation, and methods for its characterization. In the absence of published biological data, this guide also puts forth a detailed, hypothetical workflow for the preliminary biological evaluation of this compound, with a focus on anticancer screening. This includes experimental protocols for cytotoxicity assays and a proposed signaling pathway for investigation, serving as a roadmap for future research into its potential therapeutic applications.
Introduction and Physicochemical Properties
This compound is an organic compound featuring a dimethoxy-substituted phenyl ring attached to a five-carbon valeric acid chain with a ketone group. Its structure suggests potential for further chemical modification and exploration of its biological activities.
Chemical Identity and Properties
A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 5-(3,4-dimethoxyphenyl)-5-oxopentanoic acid | [1][2] |
| CAS Number | 4378-55-6 | [1][2][3] |
| Molecular Formula | C₁₃H₁₆O₅ | [1][2][3] |
| Molecular Weight | 252.26 g/mol | [1][2] |
| Melting Point | 145-146 °C | [1] |
| Boiling Point | 451.8 °C at 760 mmHg | [1] |
| Density | 1.183 g/cm³ | [1] |
| Flash Point | 172.1 °C | [1] |
| XLogP3 | 2.1 | [1] |
Synthesis of this compound
The most plausible synthetic route to this compound is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with glutaric anhydride. This electrophilic aromatic substitution reaction is a well-established method for the formation of aryl ketones.
Proposed Synthetic Pathway
The synthesis involves the reaction of veratrole with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophile is an acylium ion generated from the reaction of glutaric anhydride with AlCl₃.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a proposed method based on general procedures for Friedel-Crafts acylation.
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
Glutaric anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (1.2 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane (50 mL). Cool the flask in an ice-water bath.
-
Formation of Acylium Ion: Dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane (25 mL) and add it to the addition funnel. Add the glutaric anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
Acylation: After the addition is complete, dissolve 1,2-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane (25 mL) and add it to the addition funnel. Add the veratrole solution dropwise to the reaction mixture over 30 minutes.
-
Reaction Completion: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the careful addition of a mixture of crushed ice (100 g) and concentrated HCl (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Structural Characterization
The structure of the synthesized compound should be confirmed using standard analytical techniques.
Spectroscopic Data
Expected Nuclear Magnetic Resonance (NMR) data for the verification of the compound's structure is outlined below.
¹H NMR (in CDCl₃, predicted):
-
Aromatic protons: Three signals in the range of δ 6.8-7.6 ppm. A doublet (δ ~6.9 ppm, J ≈ 8.5 Hz), a doublet of doublets (δ ~7.5 ppm, J ≈ 8.5, 2.0 Hz), and a doublet (δ ~7.6 ppm, J ≈ 2.0 Hz).
-
Methoxy groups: Two singlets at approximately δ 3.9 ppm (each integrating to 3H).
-
Aliphatic chain: A triplet at δ ~3.0 ppm (2H, -CH₂-CO-Ar), a triplet at δ ~2.4 ppm (2H, -CH₂-COOH), and a quintet at δ ~2.0 ppm (2H, -CH₂-CH₂-CH₂-).
-
Carboxylic acid proton: A broad singlet at δ > 10 ppm.
¹³C NMR (in CDCl₃, predicted):
-
Carbonyl carbons: Two signals at δ > 170 ppm (ketone and carboxylic acid).
-
Aromatic carbons: Six signals in the range of δ 110-155 ppm.
-
Methoxy carbons: Two signals around δ 56 ppm.
-
Aliphatic carbons: Three signals in the range of δ 20-40 ppm.
Proposed Biological Evaluation Workflow
As there is no readily available data on the biological activity of this compound, a systematic screening approach is proposed to investigate its potential as an anticancer agent.
References
An In-depth Technical Guide to the Homologs and Analogs of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the homologs and analogs of 5-(3,4-dimethoxyphenyl)-5-oxovaleric acid, a chemical entity of interest in medicinal chemistry. The document details the synthesis, characterization, and biological evaluation of these compounds, with a focus on their potential as therapeutic agents. Quantitative data on their biological activities are summarized in structured tables for comparative analysis. Detailed experimental protocols for key synthetic and biological assays are provided to facilitate reproducibility and further research. Furthermore, this guide illustrates relevant biological pathways and experimental workflows using Graphviz diagrams, offering a visual representation of complex scientific concepts.
Introduction
This compound serves as a versatile scaffold in drug discovery due to the presence of the biologically important 3,4-dimethoxyphenyl (veratryl) group and a reactive keto-acid functionality. The veratryl moiety is found in numerous natural and synthetic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Modifications of the core structure of this compound, through the synthesis of its homologs and analogs, offer a promising avenue for the development of novel therapeutic agents with enhanced potency and selectivity. This guide explores the structure-activity relationships (SAR) of these derivatives and provides the necessary technical information for their synthesis and evaluation.
Homologs and Analogs: Synthesis and Physicochemical Properties
The synthesis of this compound and its derivatives typically involves a Friedel-Crafts acylation reaction between veratrole (1,2-dimethoxybenzene) and a suitable dicarboxylic acid anhydride, such as glutaric anhydride for the parent compound. Analogs can be prepared by varying the substituents on the aromatic ring or by modifying the dicarboxylic acid anhydride.
Synthesis of the Core Scaffold
A common synthetic route to this compound is the Friedel-Crafts acylation of veratrole with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: Synthesis of this compound
-
Materials: Veratrole, glutaric anhydride, anhydrous aluminum chloride, dichloromethane (anhydrous), hydrochloric acid (concentrated), ice, sodium sulfate (anhydrous).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve veratrole in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution in an ice bath and slowly add anhydrous aluminum chloride in portions, maintaining the temperature below 10 °C.
-
To this mixture, add a solution of glutaric anhydride in anhydrous dichloromethane dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Physicochemical Data of Selected Analogs
The following table summarizes the physicochemical properties of this compound and some of its reported analogs.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| This compound | 4378-55-6 | C₁₃H₁₆O₅ | 252.26 | 145-146 | [1] |
| 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid | 106591-88-2 | C₁₄H₁₈O₅ | 266.29 | - | [2] |
| 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid | 1402232-63-6 | C₁₃H₁₆O₅ | 252.26 | - | [3] |
Biological Activities and Structure-Activity Relationships
The biological activities of homologs and analogs of this compound are primarily focused on their anticancer potential. The 3,4-dimethoxyphenyl moiety is a key pharmacophore that contributes to the cytotoxic effects of these compounds.
Anticancer Activity
Several studies have reported the cytotoxic activity of compounds containing the 3,4,5-trimethoxyphenyl group, which is structurally related to the 3,4-dimethoxyphenyl moiety. These compounds often exert their anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
The following table presents the in vitro cytotoxic activity of selected analogs against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | < 10 | [4] |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 (Leukemia) | < 10 | [4] |
| N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | HOP-92 (Lung) | > 10 | [4] |
| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | A549 (Lung) | 0.15 | [5] |
| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | SW480 (Colon) | 3.68 | [5] |
Structure-Activity Relationship (SAR) Insights:
-
The presence of multiple methoxy groups on the phenyl ring is often associated with enhanced cytotoxic activity.
-
The nature of the heterocyclic ring system attached to the core scaffold significantly influences the anticancer potency.
-
Substitution on the terminal aryl group of the side chain can modulate the activity and selectivity.
Experimental Protocols for Biological Assays
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7][8]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
-
Tubulin Polymerization Inhibition Assay
This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.[1][9][10][11][12]
-
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm or by using a fluorescent reporter.
-
Procedure (Turbidity-based):
-
Reconstitute purified tubulin in a polymerization buffer.
-
In a 96-well plate, add the tubulin solution to wells containing various concentrations of the test compound or controls (e.g., paclitaxel as a polymerization promoter and colchicine as an inhibitor).
-
Initiate polymerization by incubating the plate at 37 °C.
-
Monitor the change in absorbance at 340 nm over time using a plate reader.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
-
Visualizations of Pathways and Workflows
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and initial biological screening of analogs.
Caption: General workflow for synthesis and screening.
Apoptosis Induction Pathway
Many cytotoxic compounds containing the dimethoxyphenyl moiety induce apoptosis. The diagram below shows a simplified intrinsic apoptosis pathway that can be affected by such compounds.
Caption: Simplified intrinsic apoptosis pathway.
Conclusion
The homologs and analogs of this compound represent a promising class of compounds for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility of this scaffold allows for extensive structural modifications to optimize biological activity and pharmacokinetic properties. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to explore this chemical space further. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds to facilitate the rational design of more potent and selective drug candidates.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. 5-(3,4-DIMETHOXYPHENYL)-3-METHYL-5-OXOVALERIC ACID CAS#: 106591-88-2 [amp.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid. The synthesis is achieved through a Friedel-Crafts acylation reaction, a robust and widely used method for the formation of carbon-carbon bonds between aromatic compounds and acylating agents. In this procedure, veratrole (1,2-dimethoxybenzene) is acylated with glutaric anhydride in the presence of a Lewis acid catalyst, aluminum chloride. This application note includes a step-by-step experimental procedure, a summary of reagents and their quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and organic molecules. The presence of the dimethoxyphenyl group and the keto-acid functionality makes it a versatile building block for further chemical modifications. The Friedel-Crafts acylation is a classic and efficient method for the preparation of such aryl ketones. The reaction proceeds through the formation of an acylium ion from the acylating agent (glutaric anhydride) and the Lewis acid catalyst (aluminum chloride), which then undergoes electrophilic aromatic substitution with the electron-rich veratrole ring.
Data Presentation
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Molar Ratio |
| Veratrole | C₈H₁₀O₂ | 138.16 | 13.8 | 0.1 | 1.0 |
| Glutaric Anhydride | C₅H₆O₃ | 114.10 | 11.4 | 0.1 | 1.0 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 29.3 | 0.22 | 2.2 |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 150 mL | - | - |
| 5% Hydrochloric Acid | HCl | 36.46 | ~200 mL | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |
| Toluene | C₇H₈ | 92.14 | For recrystallization | - | - |
Expected Product:
| Product | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield (g) | Melting Point (°C) |
| This compound | C₁₃H₁₆O₅ | 252.26 | 25.2 | 145-146[1] |
Experimental Protocol
1. Reaction Setup:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous aluminum chloride (29.3 g, 0.22 mol) and anhydrous dichloromethane (100 mL).
-
Cool the suspension to 0-5 °C in an ice-water bath with continuous stirring.
2. Addition of Reactants:
-
In a separate beaker, dissolve glutaric anhydride (11.4 g, 0.1 mol) in anhydrous dichloromethane (50 mL).
-
Add this solution to the dropping funnel.
-
Slowly add the glutaric anhydride solution to the stirred aluminum chloride suspension over a period of 30 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring for an additional 15 minutes at the same temperature.
-
In the dropping funnel, place a solution of veratrole (13.8 g, 0.1 mol) in anhydrous dichloromethane (50 mL).
-
Add the veratrole solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.
3. Reaction Progression:
-
After the addition of veratrole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. The color of the mixture will typically darken.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
4. Work-up:
-
After the reaction is complete, cool the mixture again in an ice-water bath.
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). Caution: This quenching process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.
-
Stir the mixture until the ice has melted and the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with 5% hydrochloric acid (100 mL), followed by water (100 mL), and then with saturated sodium bicarbonate solution (2 x 100 mL) to remove any unreacted glutaric acid. Caution: Effervescence will occur during the bicarbonate wash.
-
Finally, wash the organic layer with brine (100 mL).
5. Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude solid from toluene to yield pure this compound as a crystalline solid.
-
Dry the purified product in a vacuum oven.
6. Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid via Friedel-Crafts Acylation
Introduction
The Friedel-Crafts acylation is a fundamental and versatile method in organic synthesis for the formation of carbon-carbon bonds, specifically for the preparation of aryl ketones.[1][2] This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or an acid anhydride, mediated by a strong Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[3][4] The resulting ketone products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. A key advantage of Friedel-Crafts acylation over alkylation is that the product is a deactivated ketone, which prevents further polysubstitution reactions.[1]
This document provides a detailed protocol for the synthesis of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid, a potentially valuable intermediate in drug development, through the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with glutaric anhydride.
Reaction Scheme
The overall reaction involves the acylation of veratrole at the electron-rich position para to one of the methoxy groups.
-
Aromatic Substrate: Veratrole (1,2-Dimethoxybenzene)
-
Acylating Agent: Glutaric Anhydride
-
Catalyst: Anhydrous Aluminum Chloride (AlCl₃)
-
Product: this compound (also known as 4-(3,4-dimethoxybenzoyl)butanoic acid)
Quantitative Data Summary
The following tables summarize the key quantitative data for the reactants and the final product.
Table 1: Physical and Chemical Properties of Reactants
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| Veratrole | C₈H₁₀O₂ | 138.16 | 22-23 | 206-207 | 1.084 |
| Glutaric Anhydride | C₅H₆O₃ | 114.10 | 55-57 | 287 | 1.429 |
| Aluminum Chloride | AlCl₃ | 133.34 | 192.6 (sublimes) | 180 (sublimes) | 2.48 |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| CAS Number | 4378-55-6[5][6] |
| Molecular Formula | C₁₃H₁₆O₅[5][6] |
| Molecular Weight | 252.26 g/mol [5][6] |
| Appearance | White to off-white solid |
| Melting Point | 145-146 °C[5] |
| Theoretical Yield | Based on a similar reaction, a yield of approximately 78% can be expected. |
| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 11.5-10.0 (br s, 1H, -COOH), 7.61 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 7.54 (d, J=2.0 Hz, 1H, Ar-H), 6.92 (d, J=8.4 Hz, 1H, Ar-H), 3.95 (s, 3H, -OCH₃), 3.93 (s, 3H, -OCH₃), 3.06 (t, J=7.2 Hz, 2H, -COCH₂-), 2.50 (t, J=7.2 Hz, 2H, -CH₂COOH), 2.10 (quint, J=7.2 Hz, 2H, -CH₂CH₂CH₂-) |
| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 198.5 (-C=O, ketone), 178.9 (-C=O, acid), 153.4 (Ar-C), 149.2 (Ar-C), 129.8 (Ar-C), 123.1 (Ar-CH), 110.1 (Ar-CH), 109.8 (Ar-CH), 56.1 (-OCH₃), 56.0 (-OCH₃), 37.8 (-COCH₂-), 33.2 (-CH₂COOH), 19.9 (-CH₂CH₂CH₂-) |
| IR (KBr, cm⁻¹) | 3200-2500 (broad, O-H stretch of COOH), 1705 (C=O stretch of COOH), 1670 (C=O stretch of ketone), 1590, 1520 (C=C aromatic stretch), 1270, 1140 (C-O stretch of ethers) |
Experimental Protocol
This protocol is based on established procedures for Friedel-Crafts acylation reactions.[7][8]
Materials and Equipment:
-
Veratrole (1,2-dimethoxybenzene)
-
Glutaric Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask with magnetic stirrer
-
Addition funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and recrystallization
Procedure:
-
Reaction Setup:
-
Set up a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using a drying tube.
-
In the flask, suspend anhydrous aluminum chloride (2.2 eq., e.g., 0.22 mol, 29.3 g) in 100 mL of anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C using an ice-water bath.
-
-
Formation of Acylium Ion:
-
In a separate beaker, dissolve glutaric anhydride (1.0 eq., e.g., 0.10 mol, 11.41 g) in 50 mL of anhydrous DCM.
-
Transfer this solution to the addition funnel.
-
Add the glutaric anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. The mixture may become thick.
-
-
Acylation Reaction:
-
After the addition is complete, dissolve veratrole (1.0 eq., e.g., 0.10 mol, 13.82 g) in 30 mL of anhydrous DCM.
-
Add the veratrole solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Quenching:
-
Carefully and slowly pour the reaction mixture into a beaker containing 150 g of crushed ice and 50 mL of concentrated HCl. Caution: This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.
-
Stir the resulting mixture until the ice has melted and the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 50 mL portions of DCM.
-
Combine all organic layers.
-
-
Purification:
-
Wash the combined organic layer with 100 mL of 5% NaHCO₃ solution to remove any unreacted glutaric acid. Repeat until effervescence ceases.
-
Wash the organic layer with 100 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and remove the solvent (DCM) using a rotary evaporator to yield the crude product.
-
-
Recrystallization:
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or toluene, to obtain the pure this compound.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
Determine the final yield and characterize the product by melting point, NMR, and IR spectroscopy.
-
Diagrams
Mechanism and Workflow Visualization
The following diagrams illustrate the chemical mechanism and the experimental workflow for the synthesis.
Caption: Reaction mechanism for the synthesis of the target compound.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. scbt.com [scbt.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Notes and Protocols for the Purification of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the purification of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid, a key intermediate in various synthetic pathways. The primary methods detailed are recrystallization and flash column chromatography, designed to effectively remove common impurities derived from its synthesis, which typically involves the Friedel-Crafts acylation of veratrole with glutaric anhydride. This document includes quantitative data on expected purity and yield, step-by-step experimental procedures, and graphical representations of the purification workflows to ensure reproducible and high-purity outcomes.
Introduction
This compound is a valuable building block in the synthesis of a range of pharmaceutical compounds. Its purity is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. The most common route to its synthesis is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with glutaric anhydride. This reaction, while generally efficient, can lead to several impurities, including unreacted starting materials, polysubstituted byproducts, and positional isomers. Therefore, robust purification methods are essential.
This document outlines two primary purification strategies: recrystallization, a cost-effective method for bulk purification, and flash column chromatography, a technique for achieving very high purity, particularly for smaller batches or when stringent purity is required.
Potential Impurities
Understanding the potential impurities is crucial for selecting and optimizing the purification method. The primary impurities arising from the Friedel-Crafts acylation of veratrole with glutaric anhydride may include:
-
Veratrole: Unreacted starting material.
-
Glutaric Anhydride and Glutaric Acid: Unreacted starting material and its hydrolyzed form.
-
Positional Isomers: Acylation at different positions on the veratrole ring.
-
Polysubstituted Products: Di-acylation of the veratrole ring.
-
Reaction Solvents and Catalysts: Residual solvents (e.g., nitrobenzene, dichloromethane) and catalyst residues (e.g., aluminum chloride).
Purification Methods
Recrystallization
Recrystallization is an effective technique for purifying solid compounds based on differences in solubility. The crude this compound is dissolved in a hot solvent and then allowed to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor.
Quantitative Data for Recrystallization
| Parameter | Value |
| Solvent System | Ethanol/Water (approx. 1:2 v/v) |
| Initial Purity (Crude) | 85-95% |
| Final Purity (After 1 Recrystallization) | >98% |
| Recovery Yield | 80-90% |
| Melting Point (Pure) | 145-146°C |
Experimental Protocol: Recrystallization
-
Dissolution: Place the crude this compound (e.g., 10 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60°C to a constant weight.
Flash Column Chromatography
Flash column chromatography is a purification technique that uses a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their polarity. This method is highly effective for removing closely related impurities.
Quantitative Data for Flash Column Chromatography
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (gradient) |
| Initial Purity (Crude) | 85-95% |
| Final Purity | >99% |
| Recovery Yield | 70-85% |
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column. Allow the silica to settle, and then equilibrate the column with the starting eluent (e.g., 90:10 hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Visualization of Workflows
Recrystallization Workflow
Caption: Workflow diagram for the purification of this compound by recrystallization.
Flash Column Chromatography Workflow
Caption: Workflow diagram for the purification of this compound by flash column chromatography.
Conclusion
The choice between recrystallization and flash column chromatography for the purification of this compound will depend on the scale of the synthesis, the initial purity of the crude product, and the required final purity. Recrystallization is a robust and economical method for large-scale purification, typically yielding a product with greater than 98% purity. For applications demanding higher purity (>99%), or for the separation of closely related impurities, flash column chromatography is the preferred method. The protocols provided herein are designed to be clear, reproducible, and effective for researchers and professionals in the field of drug development.
Application Notes and Protocols for HPLC Analysis of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed for accuracy, precision, and robustness, making it suitable for routine quality control, stability studies, and research applications in drug development. Detailed experimental protocols for sample preparation, instrument setup, and data analysis are provided, along with tables summarizing key validation parameters.
Introduction
This compound is a chemical intermediate with potential applications in pharmaceutical synthesis. A reliable and validated analytical method is crucial for ensuring its purity, stability, and overall quality throughout the drug development process. This application note details a reversed-phase HPLC (RP-HPLC) method that provides excellent separation and quantification of the target analyte.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₆O₅ |
| Molecular Weight | 252.26 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 145-146 °C |
| Solubility | Soluble in methanol, acetonitrile, and aqueous bases. |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (85%)
-
Deionized water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 278 nm |
| Run Time | 10 minutes |
Preparation of Solutions
3.3.1. Mobile Phase Preparation
To prepare 1 L of the mobile phase, mix 500 mL of acetonitrile with 500 mL of 0.1% phosphoric acid in water. The 0.1% phosphoric acid solution is prepared by adding 1 mL of 85% orthophosphoric acid to 1 L of deionized water. Degas the mobile phase prior to use.
3.3.2. Standard Solution Preparation
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL. From this stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.
3.3.3. Sample Preparation
Accurately weigh a sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the performance characteristics of the method.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 7500 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) | 0.8% |
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 50 | 0.9998 |
Table 3: Precision
| Precision Level | RSD (%) |
| Repeatability (Intra-day, n=6) | 0.9 |
| Intermediate Precision (Inter-day, n=6) | 1.3 |
Table 4: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) |
| 20 | 99.5 |
| 30 | 101.2 |
| 40 | 99.8 |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value |
| LOD (Signal-to-Noise Ratio ≈ 3:1) | 0.1 µg/mL |
| LOQ (Signal-to-Noise Ratio ≈ 10:1) | 0.3 µg/mL |
Visualizations
Caption: HPLC Analysis Workflow for this compound.
Caption: Rationale for HPLC Method Selection based on Analyte Properties.
Conclusion
The described RP-HPLC method is demonstrated to be simple, rapid, and reliable for the quantitative determination of this compound. The method exhibits excellent linearity, precision, and accuracy, making it a valuable tool for quality control and research in the pharmaceutical industry. The provided protocols and validation data can be readily implemented in a laboratory setting.
Application Note: Quantitative Analysis of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid in human plasma. The methodology utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This method is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies or other research applications involving this compound.
Introduction
This compound is an aromatic keto acid. Accurate and reliable quantification of this and similar compounds in biological matrices is often crucial for understanding their pharmacokinetic and pharmacodynamic properties in drug development and metabolic research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the bioanalysis of small molecules due to its high sensitivity, selectivity, and speed. This document provides a detailed protocol for the quantification of this compound in human plasma, including sample preparation, LC-MS/MS conditions, and expected performance characteristics.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
Veratric acid-d3 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS), Veratric acid-d3, in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Internal Standard Spiking Solution: Prepare a working solution of Veratric acid-d3 in acetonitrile at a concentration of 100 ng/mL.
Sample Preparation
-
Thaw plasma samples and calibration standards/QC samples to room temperature.
-
To 50 µL of plasma, standard, or QC sample in a microcentrifuge tube, add 150 µL of the internal standard spiking solution (acetonitrile containing 100 ng/mL Veratric acid-d3).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the prepared sample into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| LC System | A typical UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | Start at 10% B, linear gradient to 90% B over 3.0 min, hold at 90% B for 1.0 min, return to 10% B and equilibrate for 1.0 min. |
| Run Time | 5.0 minutes |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: To be determined empiricallyVeratric acid-d3: To be determined empirically |
| Collision Energy (CE) | To be optimized for each transition |
| Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
Note: Specific MRM transitions and collision energies need to be optimized for the specific instrument used. For this compound (MW: 252.26 g/mol ), the precursor ion would likely be [M+H]+ at m/z 253.3. Product ions would be determined by fragmentation experiments.
Data Presentation
Calibration Curve
The method is expected to be linear over a concentration range of 1 to 1000 ng/mL. A linear regression with a 1/x² weighting should be used.
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.995 |
Precision and Accuracy
The intra- and inter-day precision and accuracy are expected to be within ±15% (±20% at the Lower Limit of Quantification).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 10 | 95 - 105 | < 12 | 93 - 107 |
| Low | 3 | < 8 | 97 - 103 | < 10 | 96 - 104 |
| Mid | 100 | < 7 | 98 - 102 | < 9 | 97 - 103 |
| High | 800 | < 6 | 99 - 101 | < 8 | 98 - 102 |
Recovery and Matrix Effect
The extraction recovery and matrix effect should be consistent and reproducible.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 95 | 90 - 110 |
| High | 800 | 88 - 98 | 92 - 108 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Application Notes and Protocols: 5-(3,4-Dimethoxyphenyl)-5-oxovaleric Acid as a Versatile Building Block in the Synthesis of Isoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid as a key starting material in the synthesis of isoquinoline alkaloids, with a specific focus on the preparation of Papaverine, a potent vasodilator and smooth muscle relaxant. The unique bifunctional nature of this building block, possessing both a ketone and a carboxylic acid, allows for a convergent and efficient synthetic strategy.
Introduction
This compound is a valuable precursor in organic synthesis, particularly in the construction of heterocyclic scaffolds. Its dimethoxy-substituted phenyl ring is a common feature in a variety of biologically active natural products and synthetic pharmaceuticals. This document outlines a detailed synthetic pathway from this compound to Papaverine, a benzylisoquinoline alkaloid. The described synthesis involves a four-step sequence: amidation, ketone reduction, Bischler-Napieralski cyclization, and subsequent dehydrogenation.
Synthetic Pathway Overview
The overall synthetic strategy to convert this compound to Papaverine is depicted below. This pathway leverages classical organic reactions to construct the isoquinoline core and introduce the necessary substituents.
Caption: Overall synthetic workflow from the starting material to Papaverine.
Experimental Protocols
Step 1: Amidation of this compound
This step involves the coupling of the carboxylic acid functionality of the starting material with homoveratrylamine (3,4-dimethoxyphenethylamine) to form the corresponding keto-amide.
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add homoveratrylamine (1.05 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford N-(3,4-Dimethoxyphenethyl)-5-(3,4-dimethoxyphenyl)-5-oxopentanamide.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 252.26 |
| Homoveratrylamine | 1.05 | 181.23 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 1.1 | 206.33 |
| Dichloromethane (DCM) | - | 84.93 |
Table 1: Reagents for the amidation reaction.
Step 2: Reduction of the Ketone
The ketone functionality in the keto-amide intermediate is reduced to a methylene group. The Wolff-Kishner reduction is suitable for this transformation due to its compatibility with the amide group.
Protocol (Huang-Minlon Modification of Wolff-Kishner Reduction):
-
In a round-bottom flask equipped with a reflux condenser, combine the keto-amide from Step 1 (1.0 eq), potassium hydroxide (4.0 eq), and hydrazine hydrate (85%, 3.0 eq) in diethylene glycol (15 mL/mmol).
-
Heat the mixture to reflux (approximately 130-140 °C) for 2 hours to facilitate hydrazone formation.
-
Remove the reflux condenser and allow water and excess hydrazine to distill off until the temperature of the reaction mixture reaches 190-200 °C.
-
Reattach the reflux condenser and maintain the reaction at this temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water (50 mL).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with 1 M HCl (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-(3,4-Dimethoxyphenethyl)-5-(3,4-dimethoxyphenyl)pentanamide can be used in the next step without further purification if TLC indicates sufficient purity.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| Keto-amide from Step 1 | 1.0 | 415.47 |
| Potassium Hydroxide | 4.0 | 56.11 |
| Hydrazine Hydrate (85%) | 3.0 | 50.06 |
| Diethylene Glycol | - | 106.12 |
Table 2: Reagents for the Wolff-Kishner reduction.
Step 3: Bischler-Napieralski Cyclization
The resulting amide undergoes intramolecular cyclization to form the 3,4-dihydroisoquinoline core of dihydropapaverine.
Protocol:
-
To the amide from Step 2 (1.0 eq) in a round-bottom flask, add phosphorus oxychloride (POCl₃) (5.0 eq) at 0 °C under a nitrogen atmosphere.
-
Slowly warm the reaction mixture to 80-90 °C and stir for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Make the aqueous solution basic (pH 8-9) by the slow addition of concentrated ammonium hydroxide solution.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude dihydropapaverine.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| Amide from Step 2 | 1.0 | 401.50 |
| Phosphorus Oxychloride | 5.0 | 153.33 |
Table 3: Reagents for the Bischler-Napieralski cyclization.
Step 4: Dehydrogenation to Papaverine
The final step is the aromatization of the dihydroisoquinoline ring to furnish Papaverine.
Protocol:
-
Dissolve the crude dihydropapaverine from Step 3 (1.0 eq) in toluene (20 mL/mmol).
-
Add 10% Palladium on carbon (Pd/C) (10 mol % Pd).
-
Heat the mixture to reflux (approximately 110 °C) for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain pure Papaverine.
| Reagent | Molar Eq. |
| Dihydropapaverine from Step 3 | 1.0 |
| 10% Palladium on Carbon | 0.1 |
Table 4: Reagents for the dehydrogenation reaction.
Quantitative Data Summary
| Step | Product | Starting Material Weight (g) | Product Weight (g) | Yield (%) |
| 1 | N-(3,4-Dimethoxyphenethyl)-5-(3,4-dimethoxyphenyl)-5-oxopentanamide | 2.52 | 3.78 | ~91% |
| 2 | N-(3,4-Dimethoxyphenethyl)-5-(3,4-dimethoxyphenyl)pentanamide | 3.78 | 3.33 | ~83% |
| 3 | Dihydropapaverine | 3.33 | 2.86 | ~90% |
| 4 | Papaverine | 2.86 | 2.65 | ~93% |
Table 5: Summary of typical yields for a multi-gram scale synthesis.
Signaling Pathway of Papaverine
Papaverine primarily exerts its pharmacological effects through the inhibition of phosphodiesterase (PDE), particularly the PDE10A isoform. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which in turn activates protein kinase A (PKA) and protein kinase G (PKG), respectively. The downstream effects of this signaling cascade result in the relaxation of smooth muscles.
Caption: Simplified signaling pathway of Papaverine's vasodilatory action.
Conclusion
This compound serves as an excellent and readily available building block for the synthesis of Papaverine and potentially other related isoquinoline alkaloids. The presented multi-step synthesis provides a clear and detailed protocol for researchers in the fields of medicinal chemistry and drug development. The described methods are robust and can be adapted for the synthesis of a variety of analogs for structure-activity relationship (SAR) studies.
Application Notes and Protocols: Derivatization of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric Acid for Bioassays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid is a keto-acid containing a dimethoxy-substituted phenyl ring, a structural motif present in various biologically active compounds. The presence of both a ketone and a carboxylic acid functional group makes it an attractive scaffold for chemical modification to explore a range of biological activities. Derivatization of the carboxylic acid moiety can significantly alter the molecule's physicochemical properties, such as lipophilicity, solubility, and ability to interact with biological targets, thereby modulating its therapeutic potential.
These application notes provide detailed protocols for the synthesis of representative amide and ester derivatives of this compound. Furthermore, standardized protocols for evaluating the cytotoxic and antimicrobial activities of these synthesized derivatives are presented.
I. Derivatization of this compound
The carboxylic acid group of this compound is a prime site for derivatization, most commonly through the formation of amides and esters. These modifications can lead to derivatives with altered biological activities.
A. Synthesis of Amide Derivatives
The synthesis of amides from carboxylic acids is a robust and versatile reaction, often facilitated by coupling agents to activate the carboxylic acid.
Experimental Protocol: General Procedure for Amide Synthesis
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, for example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Amine Addition: To the activated carboxylic acid solution, add the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Hypothetical Amide Derivatives:
| Derivative ID | Amine Reactant | Hypothetical Name |
| DMPV-A1 | Aniline | N-phenyl-5-(3,4-dimethoxyphenyl)-5-oxovaleramide |
| DMPV-A2 | Benzylamine | N-benzyl-5-(3,4-dimethoxyphenyl)-5-oxovaleramide |
| DMPV-A3 | Morpholine | 4-(5-(3,4-dimethoxyphenyl)-5-oxopentanoyl)morpholine |
B. Synthesis of Ester Derivatives
Esterification is another common derivatization strategy for carboxylic acids, which can be achieved through methods like Fischer esterification.
Experimental Protocol: General Procedure for Fischer Esterification
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure ester derivative.
Hypothetical Ester Derivatives:
| Derivative ID | Alcohol Reactant | Hypothetical Name |
| DMPV-E1 | Methanol | Methyl 5-(3,4-dimethoxyphenyl)-5-oxovalerate |
| DMPV-E2 | Ethanol | Ethyl 5-(3,4-dimethoxyphenyl)-5-oxovalerate |
| DMPV-E3 | Propan-2-ol | Isopropyl 5-(3,4-dimethoxyphenyl)-5-oxovalerate |
II. Bioassay Protocols
The synthesized derivatives can be screened for various biological activities. Here, we provide protocols for assessing cytotoxicity against cancer cell lines and antimicrobial activity.
A. Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][3][4]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test derivatives in DMSO. Dilute the stock solutions with culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[3] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.
Hypothetical Cytotoxicity Data (IC₅₀ in µM):
| Derivative ID | HeLa Cells | A549 Cells |
| DMPV-A1 | 25.4 | 32.1 |
| DMPV-A2 | 15.8 | 21.5 |
| DMPV-A3 | 45.2 | 58.9 |
| DMPV-E1 | > 100 | > 100 |
| DMPV-E2 | 89.3 | 95.7 |
| DMPV-E3 | 76.5 | 82.4 |
| Doxorubicin | 0.8 | 1.2 |
B. Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6][7]
Experimental Protocol: Broth Microdilution Assay
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Prepare serial two-fold dilutions of the test derivatives in a 96-well microtiter plate using MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Minimum Bactericidal Concentration (MBC) (Optional): To determine if the compound is bactericidal or bacteriostatic, subculture aliquots from the wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Hypothetical Antimicrobial Activity Data (MIC in µg/mL):
| Derivative ID | S. aureus | E. coli |
| DMPV-A1 | 16 | 64 |
| DMPV-A2 | 32 | >128 |
| DMPV-A3 | 8 | 32 |
| DMPV-E1 | >128 | >128 |
| DMPV-E2 | 64 | >128 |
| DMPV-E3 | 128 | >128 |
| Ciprofloxacin | 0.5 | 0.25 |
III. Visualizations
Diagrams of Experimental Workflows
Caption: Workflow for the synthesis of amide and ester derivatives.
Caption: Workflow for cytotoxicity and antimicrobial bioassays.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. cyrusbio.com.tw [cyrusbio.com.tw]
- 4. atcc.org [atcc.org]
- 5. woah.org [woah.org]
- 6. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 7. apec.org [apec.org]
Application Notes and Protocols for Determining the Cytotoxicity of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid is a compound of interest for potential therapeutic applications. A critical initial step in the evaluation of any novel compound is the assessment of its cytotoxic potential.[1] These application notes provide a comprehensive experimental design for determining the in vitro cytotoxicity of this compound. The protocols herein describe a multi-assay approach to quantify effects on cell viability, membrane integrity, and the induction of apoptosis. While specific data for this compound is not extensively published, the methodologies are based on established standards for cytotoxicity testing of novel chemical entities.[1][2] Compounds with dimethoxyphenyl moieties have been noted for their potential anticancer activities, suggesting that investigation into this compound's effect on cancer cell lines is a logical starting point.[3][4]
Recommended Cell Lines
A panel of well-characterized cancer cell lines is recommended to assess the breadth and specificity of the compound's cytotoxic effects. A starting point could include:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HeLa: A human cervical cancer cell line.
-
A non-cancerous cell line (e.g., HEK-293): To assess for selective cytotoxicity towards cancer cells.
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound is depicted below. This multi-tiered approach allows for a comprehensive evaluation, from initial screening of cell viability to a more detailed investigation of the mechanism of cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Involving 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid
Adivsory: Extensive literature searches for in vitro studies specifically involving 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid (CAS 4378-55-6) did not yield specific experimental data or established biological activities. The information presented herein is based on general principles of in vitro pharmacology and methodologies applied to structurally related compounds. These notes and protocols are intended to serve as a foundational guide for researchers to design and conduct their own investigations into the bioactivity of this compound.
Application Notes
This compound is a synthetic organic compound.[1][2] Its structure, featuring a dimethoxyphenyl group, is found in various biologically active molecules, suggesting potential for interaction with cellular targets. Based on the activities of analogous chemical structures, this compound could be investigated for a range of applications in drug discovery and development, particularly in areas such as oncology, inflammation, and neuroscience.
Potential areas of investigation for this compound include:
-
Anticancer Activity: The dimethoxyphenyl moiety is present in several compounds known to exhibit cytotoxic effects against cancer cell lines. In vitro assays could explore its potential to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), or interfere with cell cycle progression.
-
Enzyme Inhibition: The chemical structure suggests potential for interaction with various enzymes. In vitro enzyme inhibition assays could be employed to screen for activity against kinases, phosphatases, or other enzyme classes relevant to disease pathways.
-
Anti-inflammatory Effects: Compounds with similar structural features have been reported to modulate inflammatory pathways. Cell-based assays using immune cells like macrophages could be used to assess the compound's ability to suppress the production of pro-inflammatory cytokines.
-
Neuropharmacological Activity: The dimethoxybenzene core is a feature of some neurologically active compounds. Receptor binding assays or cell-based assays with neuronal cells could be used to explore potential effects on the central nervous system.
Data Presentation
As no specific quantitative data for this compound is available in the public domain, the following tables are presented as templates for organizing and presenting data that would be generated from the experimental protocols described below.
Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | Data to be determined |
| HeLa | Cervical Cancer | Data to be determined |
| MCF-7 | Breast Cancer | Data to be determined |
| PC-3 | Prostate Cancer | Data to be determined |
Table 2: Hypothetical Enzyme Inhibition Profile of this compound
| Enzyme Target | Assay Type | IC₅₀ (µM) |
| Kinase X | KinaseGlo® | Data to be determined |
| Phosphatase Y | pNPP Assay | Data to be determined |
| Protease Z | FRET Assay | Data to be determined |
Experimental Protocols
The following are detailed protocols for key in vitro experiments that could be used to characterize the biological activity of this compound.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO at the same concentration as the highest compound dose) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To assess the ability of this compound to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
This compound
-
Positive control inhibitor
-
Kinase detection reagent (e.g., ADP-Glo™ or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate kinase reaction buffer.
-
Reaction Setup: In a multi-well plate, add the recombinant kinase, the substrate, and the test compound at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the specified reaction time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-compound control and determine the IC₅₀ value.
Visualizations
The following diagrams illustrate hypothetical workflows and signaling pathways that could be relevant to the investigation of this compound.
References
Application Notes and Protocols for 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the handling, storage, and use of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid (CAS No: 4378-55-6). Due to the limited availability of specific experimental data for this compound, the following protocols are based on general principles for aromatic keto acids and information available for structurally similar compounds. Experimental validation is strongly recommended for specific applications.
Compound Information
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₅ | [1][2] |
| Molecular Weight | 252.26 g/mol | [1][2] |
| CAS Number | 4378-55-6 | [1][2] |
| Melting Point | 145-146 °C | [1] |
| Appearance | Solid (predicted) | General chemical principles |
| Synonyms | 5-(3,4-dimethoxyphenyl)-5-oxopentanoic acid | [1] |
Safety, Handling, and Storage
Hazard Identification
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Signal Word: Warning[1]
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]
-
Skin and Body Protection: Laboratory coat and closed-toe shoes.[1]
Handling Procedures
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1]
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling.[1]
Storage Guidelines
-
Store in a tightly closed container.[1]
-
Keep in a dry, cool, and well-ventilated place.[1]
-
For long-term stability of the solid form, storage at -20°C is recommended.[3]
-
Protect from light and moisture.[3]
Experimental Protocols
Protocol for Determining Solubility
This protocol outlines a general procedure to determine the solubility of this compound in various laboratory solvents.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, acetonitrile, water)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC-UV or other suitable analytical instrument
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the compound to a vial.
-
Add a known volume of the selected solvent.
-
Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Processing:
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtrate using a calibrated HPLC-UV or another appropriate method.
-
Calculate the solubility in mg/mL or mol/L.
-
Predicted Solubility Profile (Based on Structurally Similar Compounds):
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Soluble | The ketone and carboxylic acid groups can engage in dipole-dipole interactions. |
| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | The carboxylic acid can form hydrogen bonds, but the aromatic ring adds non-polar character. |
| Non-polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The polar functional groups limit solubility in non-polar solvents. |
| Aqueous | Water | Slightly Soluble | The carboxylic acid group provides some water solubility, but the dimethoxyphenyl ring is hydrophobic. |
dot
Caption: Workflow for determining the solubility of the compound.
Protocol for Assessing Solution Stability
This protocol provides a framework for evaluating the stability of this compound in solution under various conditions.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., DMSO)
-
Buffers of various pH values (e.g., pH 4, 7, and 9)
-
Incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 37°C)
-
Amber and clear vials
-
HPLC-UV system with a stability-indicating method
Procedure:
-
Sample Preparation:
-
Prepare test solutions by diluting the stock solution into the different buffers to a final concentration suitable for analysis.
-
Aliquot the solutions into both amber and clear vials to assess light sensitivity.
-
-
Incubation:
-
Store the vials at the selected temperatures.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots from each sample.
-
Immediately analyze the samples by HPLC to determine the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the percentage of the remaining compound against time for each condition.
-
Monitor the appearance of any new peaks in the chromatogram, which would indicate degradation products.
-
dot
Caption: Generalized workflow for assessing solution stability.
Biological Context and Potential Applications
While specific biological activities of this compound are not extensively documented, research on structurally related compounds containing the 3,4-dimethoxyphenyl moiety suggests potential areas for investigation.
Potential Research Areas:
-
Anticancer Activity: Derivatives of 3,4-dimethoxyphenyl compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[4][5]
-
Antimicrobial and Antifungal Activity: Some derivatives have shown fungicidal and insecticidal properties.[5]
-
Enzyme Inhibition: The biological activity of similar compounds has been linked to the inhibition of enzymes such as tubulin.[6]
It is important to note that these are potential areas of research based on structural analogy, and the specific biological activity of this compound needs to be determined experimentally.
dot
Caption: Inferred research directions from related compounds.
References
- 1. echemi.com [echemi.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antineoplastic agents. 487. Synthesis and biological evaluation of the antineoplastic agent 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the Friedel-Crafts acylation of veratrole with glutaric anhydride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture and can be deactivated. | - Ensure all glassware is thoroughly dried before use. Flame-drying under an inert atmosphere is recommended. - Use a fresh, unopened container of the Lewis acid or a freshly opened one stored under anhydrous conditions. - Handle the Lewis acid quickly in a glovebox or under a stream of inert gas (e.g., nitrogen or argon). |
| 2. Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required as it complexes with both the reactant and the product.[1] | - Increase the molar ratio of the Lewis acid to the limiting reagent. A 2.5 to 3.0 molar equivalent is a good starting point. | |
| 3. Deactivated Aromatic Ring: While veratrole is an activated aromatic compound, any contaminants or side reactions that introduce deactivating groups will hinder the reaction.[2] | - Use high-purity veratrole. Consider purification by distillation if necessary. | |
| 4. Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier. | - Gradually increase the reaction temperature. Monitor the reaction by TLC to check for product formation and the appearance of side products. | |
| Formation of a Dark, Tarry Mixture | 1. High Reaction Temperature: Friedel-Crafts reactions can be exothermic. Uncontrolled temperature can lead to polymerization and charring of the starting materials. | - Add the reactants and catalyst portion-wise to control the reaction rate and temperature. - Use an ice bath to maintain a low temperature, especially during the initial addition of the catalyst. |
| 2. Presence of Impurities: Impurities in the starting materials or solvent can lead to undesired side reactions. | - Ensure the purity of veratrole, glutaric anhydride, and the solvent. | |
| Product is Difficult to Purify | 1. Incomplete Reaction: The presence of unreacted starting materials complicates the purification process. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction has gone to completion before work-up. |
| 2. Formation of Isomers or Polysubstituted Products: Although less common with acylation compared to alkylation, there is a possibility of acylation at different positions on the aromatic ring, or multiple acylations. | - Optimize the reaction conditions (e.g., lower temperature, choice of solvent) to favor the desired isomer. - Use column chromatography with a suitable solvent system for separation. | |
| 3. Emulsion during Work-up: The presence of the carboxylic acid product can lead to the formation of stable emulsions during the aqueous work-up. | - Add a saturated solution of NaCl (brine) to help break the emulsion. - Filter the mixture through a pad of Celite. | |
| Inconsistent Yields | 1. Variability in Reagent Quality: The purity and dryness of reactants and solvents can vary between batches. | - Use reagents from a reliable supplier and ensure consistent quality. - Always use freshly distilled and dried solvents. |
| 2. Inconsistent Reaction Conditions: Small variations in temperature, reaction time, or stirring speed can affect the outcome. | - Carefully control and document all reaction parameters for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with glutaric anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3]
Q2: Why is my reaction mixture turning dark brown or black?
A2: A dark reaction mixture often indicates decomposition or polymerization, which can be caused by excessively high temperatures or the presence of impurities. It is crucial to control the reaction temperature, especially during the addition of the Lewis acid, which can be highly exothermic.
Q3: I am getting a low yield. What are the key parameters to optimize?
A3: To improve the yield, consider the following:
-
Catalyst Stoichiometry: Ensure you are using a sufficient amount of Lewis acid, typically 2.5 to 3.0 molar equivalents.[1]
-
Reaction Temperature: While high temperatures can cause decomposition, the reaction may require some heating to proceed at a reasonable rate. Optimization of the temperature is key.
-
Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time for complete conversion without significant side product formation.
-
Purity of Reagents: Use high-purity, anhydrous reagents and solvents.
Q4: How can I effectively purify the final product?
A4: Purification can typically be achieved by recrystallization. First, the crude product should be isolated after an aqueous work-up. The acidic nature of the product allows for extraction into a basic aqueous solution (e.g., sodium bicarbonate), followed by washing of the aqueous layer with an organic solvent to remove non-acidic impurities. The product can then be precipitated by acidification of the aqueous layer and collected by filtration. Recrystallization from a suitable solvent system (e.g., ethanol/water) can further purify the product.
Q5: Are there any alternative, "greener" catalysts I can use instead of AlCl₃?
A5: Yes, research is ongoing into more environmentally friendly catalysts for Friedel-Crafts reactions. Some alternatives include solid acid catalysts like zeolites or metal oxides.[4] However, the reaction conditions would need to be re-optimized for these catalysts.
Data Presentation
Table 1: Effect of Lewis Acid Stoichiometry on Yield (Hypothetical Data)
| Molar Equivalents of AlCl₃ | Yield of this compound (%) |
| 1.0 | 35 |
| 1.5 | 55 |
| 2.0 | 75 |
| 2.5 | 85 |
| 3.0 | 82 |
Note: This data is hypothetical and for illustrative purposes to show the general trend of how catalyst stoichiometry can affect yield.
Experimental Protocols
Key Experiment: Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
Veratrole (1,2-dimethoxybenzene)
-
Glutaric anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler), add glutaric anhydride (1.0 eq) and anhydrous DCM.
-
Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. To this, slowly and portion-wise add anhydrous AlCl₃ (2.5 eq) while maintaining the temperature below 10 °C.
-
Reactant Addition: Dissolve veratrole (1.0 eq) in anhydrous DCM in the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the careful addition of a mixture of crushed ice and concentrated HCl.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash with a saturated NaHCO₃ solution.
-
Isolation: Acidify the basic aqueous layer with concentrated HCl until the product precipitates. Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Dry the crude product. Recrystallize from an ethanol/water mixture to obtain pure this compound.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
Technical Support Center: Synthesis of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid. The primary synthetic route involves the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with glutaric anhydride, typically using a Lewis acid catalyst such as aluminum chloride. This guide is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering potential causes and solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Contamination with water will deactivate the catalyst.[1] | - Ensure all glassware is thoroughly dried before use (e.g., oven-dried or flame-dried).- Use anhydrous solvents.- Use a fresh, unopened container of the Lewis acid or purify the existing stock.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. Therefore, stoichiometric amounts of the catalyst are often required.[1] | - Increase the molar ratio of the Lewis acid to the limiting reagent. A common starting point is a 1.1 to 2.5 molar equivalent of AlCl₃. |
| Deactivated Aromatic Ring: While veratrole is an activated aromatic ring, impurities or the presence of electron-withdrawing groups can hinder the reaction.[1] | - Ensure the veratrole used is of high purity. Distillation of veratrole may be necessary if impurities are suspected. |
| Suboptimal Reaction Temperature: The reaction rate is temperature-dependent. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to side reactions and degradation of products. | - If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C).- Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time. |
| Inadequate Reaction Time: The reaction may not have proceeded to completion. | - Monitor the reaction progress using TLC. Extend the reaction time if starting material is still present. |
Issue 2: Formation of Multiple Products (Besides the Desired Product)
| Potential Cause | Troubleshooting Steps |
| Polysubstitution: Veratrole is a highly activated aromatic ring, which can lead to the introduction of more than one acyl group, resulting in the formation of di- and tri-ketones.[2] | - Use a milder Lewis acid catalyst.- Employ a less reactive solvent.- Control the stoichiometry of the reactants carefully; avoid a large excess of glutaric anhydride. |
| Isomeric Products: While the primary product is the 3,4-disubstituted isomer due to the ortho-para directing effect of the methoxy groups, other isomers may form under certain conditions. | - Optimize the choice of Lewis acid and solvent to improve regioselectivity. |
| Cleavage of Methoxy Groups: Harsh reaction conditions (e.g., high temperatures, excess strong Lewis acid) can lead to the cleavage of the ether linkages in the veratrole ring. | - Use milder reaction conditions (lower temperature, shorter reaction time).- Consider using a less aggressive Lewis acid. |
| Side Reactions of Glutaric Anhydride: The anhydride may undergo self-polymerization or other side reactions under the reaction conditions. | - Ensure the glutaric anhydride is of high purity and dry.- Add the glutaric anhydride portion-wise to the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the Friedel-Crafts acylation of veratrole?
A1: The two methoxy groups in veratrole are ortho- and para-directing. In this case, the acylation is expected to occur predominantly at the para-position relative to one of the methoxy groups and ortho to the other, leading to the desired 3,4-disubstituted product.
Q2: Can I use a different Lewis acid instead of aluminum chloride?
A2: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or solid acid catalysts like zeolites can be used.[3] The reactivity and selectivity of the reaction will vary depending on the chosen catalyst. Milder catalysts may help to reduce side reactions but may also require longer reaction times or higher temperatures.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting materials (veratrole and glutaric anhydride) and the product. The spots can be visualized under UV light.
Q4: What is a typical work-up procedure for this reaction?
A4: A typical work-up involves quenching the reaction by carefully pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complexes. The product can then be extracted into an organic solvent, washed, dried, and the solvent evaporated.
Q5: How can I purify the final product?
A5: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, toluene). Column chromatography can also be used for further purification if necessary.
Experimental Protocols
Representative Synthesis of this compound
Disclaimer: This is a representative protocol based on general principles of Friedel-Crafts acylation. Optimal conditions may vary and should be determined experimentally.
Materials:
-
Veratrole (1,2-dimethoxybenzene)
-
Glutaric anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable solvent (e.g., nitrobenzene)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous dichloromethane to the flask under an inert atmosphere.
-
Cool the suspension to 0-5 °C in an ice bath.
-
In a separate flask, dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the glutaric anhydride solution dropwise to the aluminum chloride suspension with vigorous stirring.
-
After the addition is complete, add veratrole (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition of veratrole, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals in a vacuum oven.
Data Presentation
Table 1: Representative Conditions and Yields for Friedel-Crafts Acylation of Veratrole
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | Acetic Anhydride | - | 90 | 2 | >95 | [3] |
| FeCl₃ | Acetic Anhydride | - | 120 | 1 | 85 | [3] |
| ZnCl₂ | Acetic Anhydride | - | 120 | 3 | 70 | [3] |
| H-Beta Zeolite | Acetic Anhydride | - | 150 | 4 | 98 | [2] |
Note: The data in this table is for the acylation of veratrole with acetic anhydride and is provided for illustrative purposes to show the effect of different catalysts and conditions on the reaction outcome.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound and potential side reactions.
Caption: Troubleshooting workflow for addressing low or no product yield in the synthesis.
References
Overcoming solubility issues with 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid
Technical Support Center: 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, focusing on overcoming common solubility challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am having difficulty dissolving this compound in aqueous buffers for my biological assay. What are the initial steps I should take?
A1: Difficulty in dissolving this compound in neutral aqueous solutions is expected due to its chemical structure. The molecule possesses a non-polar dimethoxyphenyl ring and a hydrocarbon chain, which contribute to its low water solubility. The presence of a carboxylic acid group, however, provides a handle for solubility manipulation.
Initial troubleshooting should focus on two main strategies:
-
Preparation of a concentrated stock solution in a suitable organic solvent.
-
pH adjustment of the aqueous medium.
For most in vitro applications, preparing a high-concentration stock in an organic solvent like Dimethyl Sulfoxide (DMSO) is the standard first step. This stock can then be diluted into your aqueous assay buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause toxicity or artifacts (typically <0.5%).
Q2: What are the recommended organic solvents for preparing a stock solution?
A2: Based on the structure, polar aprotic solvents are predicted to be most effective. We recommend starting with the following:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
A structurally similar compound, 5-(3,4-Dichlorophenyl)-5-oxovaleric acid, is known to be soluble in DMSO.[1] For detailed instructions, refer to the Experimental Protocols section below for preparing a stock solution.
Q3: My experiment is sensitive to organic solvents. How can I increase the aqueous solubility of the compound directly?
A3: For solvent-sensitive applications, you can leverage the acidic nature of the carboxylic acid group (pKa is predicted to be acidic). By increasing the pH of the aqueous buffer, you can deprotonate the carboxylic acid to its more soluble carboxylate salt form.
-
Strategy: Adjust the pH of your buffer to be at least 1.5 to 2 units above the compound's pKa. A good starting point would be a buffer at pH 7.4 or higher. You can use a base like sodium hydroxide (NaOH) or a basic buffer system (e.g., phosphate or borate buffers) to achieve the desired pH.[2][3]
Q4: I've tried pH adjustment, but the solubility is still insufficient. What other techniques can I explore?
A4: If basic pH adjustment is not sufficient, you can explore more advanced formulation strategies. These methods aim to reduce the interfacial tension between the compound and water or alter the compound's physical state.[3][4]
-
Co-solvents: Use a mixture of water and a water-miscible organic solvent like ethanol, propylene glycol, or polyethylene glycol (PEG).[5] This reduces the overall polarity of the solvent system, enhancing the solubility of lipophilic compounds.[2]
-
Surfactants: The use of non-ionic surfactants (e.g., Tween-80, Pluronic-F68) at concentrations above their critical micelle concentration can create micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[3][6]
-
Hydrotropy: This involves the addition of a high concentration of a second solute (a hydrotropic agent), such as sodium salicylate or urea, to increase the aqueous solubility of the primary solute.[4][5]
Q5: The compound precipitates when I dilute my DMSO stock solution into the aqueous buffer. How can I prevent this?
A5: This is a common issue known as "crashing out." It occurs when the compound is rapidly transferred from a good organic solvent to a poor aqueous solvent. To mitigate this:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.
-
Modify the dilution method: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can help prevent the formation of large precipitates.
-
Use a buffer containing a solubilizing agent: Pre-dissolving a surfactant or using a co-solvent system in your final aqueous buffer can help keep the compound in solution upon dilution of the stock.
Physicochemical & Solubility Data
Compound Properties
| Property | Value | Source |
| CAS Number | 4378-55-6 | [7][8] |
| Molecular Formula | C₁₃H₁₆O₅ | [7][8] |
| Molecular Weight | 252.26 g/mol | [7][8] |
| Melting Point | 145-146 °C | [7] |
| XLogP3 (Predicted) | 2.14 | [7] |
Predicted Qualitative Solubility Profile
This table provides a predicted solubility profile based on the compound's structural features and data from analogous compounds.[9] Experimental verification is required.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Slightly Soluble to Soluble | The carboxylic acid group can form hydrogen bonds. Solubility is expected to be higher in alcohols than in water. |
| Polar Aprotic | DMSO, DMF, Acetone | Soluble | These solvents can accept hydrogen bonds and have a polarity that is favorable for dissolving the molecule. |
| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The molecule's polarity from the ketone and carboxylic acid groups limits solubility in non-polar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents have an intermediate polarity suitable for compounds with both polar and non-polar regions. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 252.26 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula and weighing paper
-
Appropriately sized sterile vial (e.g., amber glass vial)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of the compound to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh out 2.52 mg of this compound and transfer it to the sterile vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial. This will yield a final concentration of 10 mM.
-
Dissolution: Secure the cap on the vial and vortex vigorously for 1-2 minutes. Visually inspect the solution to ensure all solid has dissolved.
-
Troubleshooting: If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied, but the thermal stability of the compound should be considered.[10]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.[1]
Protocol 2: Aqueous Solubility Enhancement by pH Adjustment
This protocol provides a method to prepare an aqueous solution by converting the acid to its more soluble salt form.
Materials:
-
This compound
-
Deionized Water or Buffer (e.g., PBS)
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Suspension: Add the desired amount of this compound to the desired volume of water or buffer to create a suspension.
-
pH Adjustment: While stirring the suspension, add the 1 M NaOH solution dropwise.
-
Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter.
-
Dissolution: Continue adding NaOH until the solid material completely dissolves. The pH at which dissolution occurs will be above the compound's pKa. A target pH of 7.4 to 8.0 is a reasonable starting point.
-
Final Adjustment: Once dissolved, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) if a specific final pH is required, but be cautious not to lower the pH too much, as this may cause the compound to precipitate.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any remaining particulates before use.
Visualizations
Workflow for Troubleshooting Solubility Issues
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubilization and dissolution of insoluble weak acid, ketoprofen: effects of pH combined with surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid degradation and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and stability issues of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid. Due to limited publicly available stability data for this specific compound, this guide focuses on potential degradation pathways based on its chemical structure and provides troubleshooting advice and detailed protocols to assess its stability in your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound and how do they influence its stability?
A1: this compound possesses three key functional groups that dictate its stability profile: a ketone, a carboxylic acid, and a 1,2-dimethoxybenzene (veratrole) moiety. The ketone and carboxylic acid groups can make the molecule susceptible to decarboxylation under certain conditions. The electron-rich dimethoxyphenyl ring is prone to oxidation and electrophilic substitution reactions. The ether linkages of the methoxy groups may be susceptible to cleavage under harsh acidic conditions.
Q2: What are the general recommendations for storing this compound?
A2: For solid forms, storage at low temperatures (-20°C) in a tightly sealed container, protected from light and moisture, is recommended to ensure long-term stability.[1] For solutions, it is best to prepare them fresh. If short-term storage is necessary, store the solution at 2-8°C and protect it from light.[1] The stability in solution is highly dependent on the solvent and pH.[1]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of keto acids in solution is often pH-dependent.[1] Extreme pH values (highly acidic or alkaline) can catalyze degradation reactions.[1] Alkaline conditions may promote oxidation of the dimethoxyphenyl ring, while strong acidic conditions at elevated temperatures might lead to ether hydrolysis. It is advisable to conduct a pH stability study to determine the optimal pH range for your specific application.
Q4: What solvents are recommended for dissolving this compound?
A4: Common organic solvents such as DMSO, DMF, ethanol, and methanol are often used for dissolving keto acids.[1] However, the reactivity of the solvent with the keto and carboxylic acid functional groups should be considered. For aqueous experiments, the use of buffers to control the pH is crucial.[1] It is recommended to test the stability of the compound in your chosen solvent system under your experimental conditions.[1]
Q5: What are the potential degradation pathways for this compound?
A5: Potential degradation pathways include:
-
Oxidation: The electron-rich dimethoxyphenyl ring is susceptible to oxidation, potentially leading to the formation of quinone-like structures or cleavage of the aromatic ring.[2]
-
Hydrolysis: Under strong acidic conditions and heat, the methoxy ether bonds on the phenyl ring could undergo hydrolysis to form phenolic groups.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV or high-intensity visible light.[3]
-
Thermal Degradation: Elevated temperatures can accelerate various degradation pathways.[3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound potency or inconsistent assay results. | The compound may be unstable under the assay conditions (medium, temperature, pH).[1] | Perform a stability study of the compound under your specific assay conditions. Analyze samples at different time points using HPLC to determine the rate of degradation. Consider preparing the compound solution immediately before the assay or investigate the use of stabilizing agents.[1] |
| Appearance of new peaks in HPLC chromatograms. | This is a clear indication of degradation. | Use a stability-indicating HPLC method to track the appearance of degradation products and the decrease in the parent compound's peak area.[1] If possible, use LC-MS to identify the structure of the degradation products to understand the degradation pathway.[1] |
| Cloudiness or precipitation of the stock solution. | Poor solvent quality, temperature fluctuations, or exceeding solubility limits. | Ensure you are using fresh, anhydrous DMSO.[3] Gentle warming (not exceeding 37°C) or sonication can aid dissolution.[3] Prepare a less concentrated stock solution if solubility is an issue. |
| Discoloration of the solid compound or solution. | This may indicate oxidation or other degradation processes. | Store the solid compound and solutions protected from light and air (e.g., in amber vials, under an inert atmosphere).[1][3] Prepare solutions fresh whenever possible. |
Quantitative Data Summary
The following tables provide hypothetical stability data for this compound based on typical degradation profiles for similar compounds. These should be used as a general guide for designing your own stability studies.
Table 1: Predicted pH-Dependent Stability in Aqueous Buffers at 37°C
| pH | Buffer System | Predicted Half-life (t½) | Potential Degradation Pathway |
| 2.0 | 0.01 M HCl | > 72 hours | Minimal degradation |
| 4.5 | Acetate Buffer | > 48 hours | Slow hydrolysis/oxidation |
| 7.4 | Phosphate Buffer | 24 - 48 hours | Oxidation |
| 9.0 | Borate Buffer | < 24 hours | Base-catalyzed oxidation |
Table 2: Forced Degradation Study Conditions and Expected Degradation
| Stress Condition | Reagent/Condition | Temperature | Time | Expected Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 5 - 15% |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 8 hours | 10 - 25% |
| Oxidation | 3% H₂O₂ | Room Temp | 4 hours | 15 - 30% |
| Thermal | Solid State | 80°C | 48 hours | 5 - 10% |
| Photolytic | UV Light (254 nm) | Room Temp | 24 hours | 10 - 20% |
Experimental Protocols
Protocol 1: pH Stability Assessment
Objective: To determine the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
HPLC-grade solvent for stock solution (e.g., acetonitrile or methanol)
-
Buffers of different pH values (e.g., pH 4, 7, and 9)[1]
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column[1]
Procedure:
-
Preparation of Stock and Test Solutions:
-
Incubation:
-
Incubate the test solutions at a constant temperature (e.g., 37°C).
-
Protect samples from light using amber vials or by wrapping them in aluminum foil.[1]
-
-
Sampling:
-
Collect aliquots from each sample at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[1]
-
-
HPLC Analysis:
-
Analyze the samples using a stability-indicating HPLC method. A generic starting point for a C18 column could be:
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time for each pH.
-
Determine the degradation rate constant and half-life at each pH.
-
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways under various stress conditions.[4]
Materials:
-
This compound
-
0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC-grade water and acetonitrile
-
HPLC-MS system
Procedure:
-
Sample Preparation: Prepare separate solutions of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl and heat at 60°C.[5]
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH and keep at room temperature.[5]
-
Oxidation: Add an equal volume of 3% H₂O₂ and keep at room temperature.[5]
-
Thermal: Heat a solution at 80°C.
-
Photolytic: Expose a solution to UV light (e.g., 254 nm) at room temperature.[5]
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), take aliquots.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by HPLC-MS to separate and identify the parent compound and any degradation products.
-
Visualizations
Caption: Potential degradation pathways of the parent compound.
Caption: Workflow for conducting forced degradation studies.
Caption: Decision-making workflow for troubleshooting assay issues.
References
Troubleshooting low signal in LC-MS analysis of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid
Technical Support Center: LC-MS Analysis of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid
This guide provides detailed troubleshooting strategies and answers to frequently asked questions (FAQs) for researchers encountering low signal intensity during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low or no signal for this compound?
A1: Low signal intensity can stem from several factors throughout the analytical workflow. The most common issues include inefficient ionization, ion suppression from matrix components, poor chromatographic retention, suboptimal mass spectrometer settings, or contamination in the LC-MS system.[1] A systematic approach is necessary to diagnose whether the problem lies with the sample preparation, the liquid chromatography, or the mass spectrometer itself.[2]
Q2: Which ionization mode, positive or negative ESI, is recommended for this compound?
A2: Given that this compound is an acidic compound due to its carboxylic acid group, negative ion electrospray ionization (ESI) is typically preferred .[3] In negative mode, the molecule readily loses a proton to form the deprotonated ion [M-H]⁻, which often provides the strongest and most reliable signal. While positive mode can sometimes yield adducts like [M+Na]⁺, these are often less consistent and can dilute the primary ion signal.[4]
Q3: My compound is eluting too early (poor retention) on a standard C18 column. How can I improve this?
A3: Poor retention of polar acidic compounds on traditional reversed-phase columns is a common challenge.[5] Several strategies can improve retention:
-
Mobile Phase pH Adjustment: Suppressing the ionization of the carboxylic acid by lowering the mobile phase pH (e.g., using 0.1% formic acid) can increase its hydrophobicity and improve retention on a C18 column.[5][6]
-
Reduce Organic Content: Using a higher percentage of the aqueous mobile phase can increase retention, but be cautious of using more than 95% water, as it can cause "phase collapse" on some C18 columns.[5][7]
-
Alternative Column Chemistries:
-
Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange mechanisms, providing enhanced retention for polar and charged analytes without requiring ion-pairing reagents.[8][9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase with a high organic mobile phase, which is effective for retaining very polar analytes.[7][8] This technique also has the benefit of enhancing ESI sensitivity due to the high organic content.[7]
-
Q4: What are the best mobile phase additives for analyzing this compound?
A4: The choice of additive depends on the desired ionization mode and chromatographic strategy:
-
For Negative Ion Mode (Recommended): To enhance the formation of [M-H]⁻, a volatile buffer system with a slightly basic pH, such as ammonium bicarbonate or ammonium hydroxide, can be effective, provided you are using a pH-stable column (e.g., a hybrid or specific mixed-mode column).[10]
-
For Improved Retention on Reversed-Phase: For retaining the compound on a standard C18 column, an acidic additive like 0.1% formic acid is commonly used to suppress ionization.[5] While this seems counterintuitive for negative mode analysis, the improved chromatography often outweighs the slight reduction in ionization efficiency.
-
Additives to Avoid: Non-volatile salts and buffers like phosphates should be avoided as they can contaminate the mass spectrometer source and suppress the signal.[11]
Q5: How can I identify and mitigate ion suppression from my sample matrix?
A5: Ion suppression occurs when co-eluting compounds from the sample matrix interfere with the ionization of your target analyte, reducing its signal.[12][13]
-
Identification: The most definitive way to identify ion suppression is through a post-column infusion experiment .[13][14] In this experiment, a constant flow of your analyte is introduced into the mobile phase after the column but before the MS source. A dip in the otherwise stable signal upon injection of a blank matrix extract indicates retention times where suppression occurs.[13]
-
Mitigation:
-
Improve Chromatographic Separation: Adjust the LC gradient to move the analyte's peak away from suppressive regions of the chromatogram.[3]
-
Enhance Sample Preparation: Use more effective sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[14][15][16]
-
Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering components.[13]
-
Systematic Troubleshooting Guides
If you are experiencing low signal, follow this systematic workflow to isolate the issue.
Caption: General troubleshooting workflow for low LC-MS signal.
Caption: Relationship between ESI source parameters and signal generation.
Data Presentation: Quantitative Parameters
Use these tables as a starting point for method development. Parameters should always be optimized for your specific instrument and mobile phase composition.[12]
Table 1: Recommended Starting ESI Source Parameters
| Parameter | Recommended Range (Negative Ion Mode) | Purpose |
| Capillary Voltage | -2.5 to -4.0 kV | Promotes the formation of negative ions.[17] |
| Nebulizer Gas (N₂) | 20 - 50 psi | Assists in forming a fine, stable spray.[12][17] |
| Drying Gas Flow (N₂) | 8 - 12 L/min | Aids in the desolvation of droplets to release gas-phase ions.[12] |
| Drying Gas Temp. | 250 - 400 °C | Facilitates solvent evaporation; use lower end for thermally labile compounds.[12][18] |
Table 2: Comparison of Chromatographic Strategies for Polar Acids
| Strategy | Pros | Cons | Best For... |
| Reversed-Phase (C18) with Acidic Mobile Phase | Simple, widely available, good for moderately polar compounds. | May provide insufficient retention for highly polar analytes.[8] | Initial screening and when the analyte has sufficient hydrophobicity. |
| Mixed-Mode (RP/Anion-Exchange) | Excellent retention for polar acids; MS-friendly mobile phases.[9] | Method development can be more complex; fewer column choices. | Separating complex mixtures containing acids, bases, and neutrals.[9] |
| HILIC | Superior retention for very polar compounds; enhances MS sensitivity.[8] | Requires careful equilibration; sensitive to sample solvent composition.[8] | When reversed-phase methods fail to provide adequate retention. |
Detailed Experimental Protocol
This section provides a detailed starting methodology for the LC-MS analysis of this compound.
1. Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma or serum samples.
-
To 50 µL of the sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS analysis.
-
Inject 5 µL of the supernatant into the LC-MS system.
2. Liquid Chromatography (LC) Method
-
Column: Waters Atlantis Premier BEH C18 AX (or similar mixed-mode column), 2.1 x 100 mm, 1.7 µm. This column is designed to improve retention for polar acids.[8]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Gradient Program:
Time (min) % B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
3. Mass Spectrometry (MS) Method
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Analyte Transitions (Hypothetical):
-
Precursor Ion (Q1): m/z 251.1 ([M-H]⁻)
-
Product Ion (Q3): m/z 165.1 (Fragment corresponding to the dimethoxybenzoyl moiety)
-
-
Source Parameters:
-
Capillary Voltage: -3.0 kV
-
Nebulizer Pressure: 35 psi
-
Drying Gas Flow: 10 L/min
-
Gas Temperature: 325 °C
-
Collision Energy: Optimize for the specific instrument (start around -15 V)
-
References
- 1. zefsci.com [zefsci.com]
- 2. biotage.com [biotage.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. biotage.com [biotage.com]
- 7. welch-us.com [welch-us.com]
- 8. waters.com [waters.com]
- 9. m.youtube.com [m.youtube.com]
- 10. how to develop a lc-ms/ms method for acidic compounds plasma - Chromatography Forum [chromforum.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. news-medical.net [news-medical.net]
- 15. Essential Guide to LCMS Sample Preparation Techniques [hplcvials.com]
- 16. spectroscopyeurope.com [spectroscopyeurope.com]
- 17. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 18. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
Technical Support Center: Purification of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to address specific issues that may be encountered during the purification of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a synthesis of this compound?
A1: The synthesis of this compound typically involves a Friedel-Crafts acylation of veratrole with glutaric anhydride.[1][2] Potential impurities may include:
-
Unreacted starting materials: Veratrole and glutaric acid (from the hydrolysis of glutaric anhydride).
-
Lewis acid catalyst residues: For example, aluminum chloride (AlCl₃) if used.
-
Regioisomers: Although the methoxy groups in veratrole strongly direct the acylation to the desired position, trace amounts of other isomers might be formed.
-
Side-products: By-products from minor side reactions.
Q2: What are the key physical properties of this compound relevant for its purification?
A2: Key physical properties that can inform purification strategies are:
-
Melting Point: 145-146°C. A sharp melting point in this range is a good indicator of purity.
-
Appearance: Typically a crystalline solid.
-
Acidity: The presence of a carboxylic acid group allows for purification via acid-base extraction.
Q3: Which purification techniques are most suitable for this compound?
A3: The most common and effective purification methods for this compound are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid sample.
-
Acid-Base Extraction: A highly effective method for separating the acidic product from non-acidic impurities.
-
Column Chromatography: Useful for separating compounds with different polarities, especially when dealing with a complex mixture of impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| REC-001 | The compound does not dissolve in the hot solvent. | The solvent is not polar enough to dissolve the compound at high temperatures. | - Try a more polar solvent (e.g., ethanol, methanol, or water).- Use a mixed solvent system. Dissolve the compound in a "good" solvent (e.g., ethanol) at its boiling point and add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly. |
| REC-002 | The compound "oils out" instead of crystallizing upon cooling. | The solution is supersaturated, and the compound's melting point is lower than the temperature of the solution. | - Reheat the solution to dissolve the oil.- Add a small amount of additional solvent.- Allow the solution to cool more slowly.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. |
| REC-003 | No crystals form upon cooling. | - Too much solvent was used.- The solution is not sufficiently cooled. | - Boil off some of the solvent to concentrate the solution.- Cool the solution in an ice bath.- Add a seed crystal of the pure compound. |
| REC-004 | The purified compound is still colored. | Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce the overall yield. |
Acid-Base Extraction Issues
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| ABE-001 | An emulsion forms between the organic and aqueous layers. | The two layers are not separating cleanly. | - Add a small amount of brine (saturated NaCl solution).- Gently swirl the separatory funnel instead of vigorous shaking.- Allow the mixture to stand for a longer period. |
| ABE-002 | Low recovery of the product after acidification. | - Incomplete extraction into the basic aqueous layer.- Incomplete precipitation upon acidification. | - Perform multiple extractions with the basic solution.- Ensure the aqueous layer is sufficiently acidified (check with pH paper).- Cool the acidified solution in an ice bath to maximize precipitation. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The non-acidic impurities will remain in the organic layer.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2). This compound will precipitate as a solid.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any residual salts.
-
Drying: Dry the purified product. For even higher purity, this product can be further recrystallized.
Protocol 3: General Guidelines for Column Chromatography
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly used. Start with a low concentration of the polar solvent and gradually increase the polarity. For acidic compounds, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can help to prevent tailing of the spot on the TLC plate and improve separation.
-
Procedure:
-
Determine the optimal eluent system using Thin Layer Chromatography (TLC). The desired compound should have an Rf value of approximately 0.2-0.4.
-
Pack a column with silica gel slurry in the initial eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for the recrystallization process.
References
Technical Support Center: Synthesis of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(3,4-dimethoxyphenyl)-5-oxovaleric acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially scalable method is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with glutaric anhydride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Q2: What are the critical parameters to control during the Friedel-Crafts acylation step?
A2: Key parameters to monitor and control include the reaction temperature, the molar ratio of reactants and catalyst, and the choice of solvent. Strict control of these variables is crucial for maximizing yield and minimizing the formation of impurities.
Q3: What are some common side products in this synthesis?
A3: Common side products can include isomers formed from acylation at different positions on the veratrole ring, di-acylated products, and unreacted starting materials. The formation of these byproducts is often influenced by the reaction conditions.
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or toluene. Column chromatography can also be employed for higher purity requirements.
Q5: Are there any safety precautions I should be aware of?
A5: Yes, aluminum chloride is a hazardous substance that reacts violently with water and is corrosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The reaction is also typically exothermic and requires careful temperature control.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use freshly opened or properly stored aluminum chloride. Exposure to moisture can significantly decrease its activity. |
| Suboptimal Reaction Temperature | Maintain the reaction temperature within the optimal range (typically 0-5°C for the addition of AlCl₃ and then room temperature). Temperatures that are too low can slow down the reaction, while excessively high temperatures can lead to side product formation. |
| Incorrect Stoichiometry | Carefully control the molar ratios of veratrole, glutaric anhydride, and aluminum chloride. An excess of the catalyst can sometimes lead to the formation of undesired byproducts. |
| Inefficient Quenching | Ensure the reaction mixture is quenched properly with ice-cold dilute hydrochloric acid to hydrolyze the aluminum chloride complex and precipitate the product. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Isomer Formation | Use a non-polar solvent like dichloromethane or 1,2-dichloroethane to favor para-substitution. Running the reaction at a lower temperature can also increase regioselectivity. |
| Di-acylation | Use a slight excess of veratrole relative to glutaric anhydride to minimize the formation of di-acylated products. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature. |
| Ineffective Purification | Optimize the recrystallization solvent system. A multi-step recrystallization may be necessary. For very impure samples, consider purification by column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
Veratrole
-
Glutaric anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethanol
-
Water
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
In a separate flask, dissolve veratrole (1.0 eq) and glutaric anhydride (1.05 eq) in anhydrous dichloromethane.
-
Charge the three-necked flask with anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the AlCl₃ suspension to 0-5°C using an ice bath.
-
Slowly add the solution of veratrole and glutaric anhydride to the AlCl₃ suspension via the dropping funnel over 1-2 hours, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Stir the mixture vigorously for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a crystalline solid.
Data Presentation
Table 1: Illustrative Reaction Parameters and Outcomes
| Entry | Veratrole (eq) | Glutaric Anhydride (eq) | AlCl₃ (eq) | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) | Illustrative Purity (%) |
| 1 | 1.0 | 1.05 | 2.2 | DCM | 0 → RT | 16 | 85 | 95 |
| 2 | 1.0 | 1.05 | 2.2 | CS₂ | 0 → RT | 16 | 78 | 92 |
| 3 | 1.2 | 1.0 | 2.2 | DCM | 0 → RT | 16 | 82 | 97 |
| 4 | 1.0 | 1.05 | 2.5 | DCM | 0 → RT | 12 | 80 | 90 |
Note: The data in this table are illustrative and intended to demonstrate the effect of varying reaction parameters. Actual results may vary.
Visualizations
Caption: Experimental Workflow for the Synthesis of this compound.
Caption: Troubleshooting Logic for Low Product Yield.
Preventing degradation of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution is influenced by several factors, including:
-
pH: Both acidic and basic conditions can catalyze the degradation of the keto acid functionality.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light Exposure: Aromatic ketones are susceptible to photodegradation, which can lead to cleavage of the carbonyl group or reactions involving the aromatic ring.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the methoxy groups or other parts of the molecule.
-
Solvent: The polarity and protic nature of the solvent can influence the stability of the compound, particularly through keto-enol tautomerism.[1][2]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, based on its structure, potential degradation routes include:
-
Keto-enol tautomerism: The equilibrium between the keto and enol forms can be influenced by the solvent and pH, potentially leading to different reactivity and stability.[1][2]
-
Oxidative cleavage: The bond between the carbonyl group and the aromatic ring can be susceptible to cleavage under oxidative or photolytic conditions.
-
O-demethylation: The methoxy groups on the aromatic ring can be cleaved to form hydroxyl groups, a common metabolic and degradation pathway for veratrole derivatives.
-
Decarboxylation: While less common for this structure, under harsh conditions, loss of the carboxylic acid group could occur.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The most common and effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound from its degradation products. Key features of such a method would include:
-
A reversed-phase C18 column.
-
A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
UV detection, as the aromatic ring provides a strong chromophore.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To minimize degradation, solutions of this compound should be:
-
Stored at low temperatures (-20°C or -80°C).
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Prepared in a suitable, high-purity solvent and, if possible, purged with an inert gas like nitrogen or argon to minimize oxidation.
-
Buffered at a pH where the compound exhibits maximum stability, which would need to be determined experimentally but is generally expected to be in the slightly acidic to neutral range.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may be encountered during experiments.
| Problem | Possible Causes | Troubleshooting Steps |
| Unexpected or inconsistent experimental results. | Degradation of the compound in solution. | 1. Verify Solution Integrity: Analyze a freshly prepared solution by HPLC to confirm its purity and concentration. 2. Review Storage Conditions: Ensure solutions are stored protected from light and at the recommended low temperature. 3. Assess Experimental Conditions: Evaluate the pH, temperature, and potential for light exposure during your experiment. Consider if any components of your experimental medium could be promoting degradation. |
| Appearance of new peaks in HPLC chromatogram over time. | Formation of degradation products. | 1. Characterize Degradants: If possible, use mass spectrometry (LC-MS) to identify the mass of the new peaks to hypothesize their structures. 2. Perform Forced Degradation: Conduct a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm if the new peaks in your experimental samples correspond to these. 3. Optimize Conditions: Based on the identified degradation pathway, modify your experimental conditions (e.g., adjust pH, add antioxidants, protect from light) to minimize degradation. |
| Loss of compound concentration in stock solutions. | Instability in the chosen solvent or storage conditions. | 1. Solvent Selection: Test the stability of the compound in different solvents (e.g., DMSO, ethanol, acetonitrile) to identify the most suitable one for long-term storage. 2. pH Adjustment: For aqueous solutions, determine the optimal pH for stability by conducting a pH stability profile study. 3. Aliquot Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways of this compound.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer (pH 3, 7, 9)
-
Photostability chamber
-
Heating block or water bath
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl. Incubate at room temperature and 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH. Incubate at room temperature.
-
Oxidation: Mix equal volumes of the stock solution with 3% H₂O₂ and 30% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Heat the stock solution at 60°C and 80°C.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation: Before HPLC analysis, neutralize the acidic and basic samples.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
2. Method Validation:
-
Specificity: Analyze blank, placebo (if applicable), and stressed samples to ensure the method can resolve the parent peak from any degradation products.
-
Linearity: Prepare a series of standard solutions of at least five different concentrations and demonstrate a linear relationship between peak area and concentration (r² > 0.999).
-
Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method at multiple concentration levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagent/Parameter | Temperature | Expected Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 1 M HCl | Room Temp, 60°C | Potential cleavage of the ether linkages, hydrolysis of the keto group. |
| Base Hydrolysis | 0.1 M NaOH, 1 M NaOH | Room Temp | Potential hydrolysis of the keto group. |
| Oxidation | 3% H₂O₂, 30% H₂O₂ | Room Temp | O-demethylation, aromatic ring oxidation, cleavage of the side chain. |
| Thermal | 60°C, 80°C | N/A | General acceleration of other degradation pathways. |
| Photochemical | ICH Q1B conditions | N/A | Photolytic cleavage of the C-C bond adjacent to the carbonyl, reactions on the aromatic ring. |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Common pitfalls in experiments with 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid
Welcome to the technical support center for experiments involving 5-(3,4-dimethoxyphenyl)-5-oxovaleric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent synthetic route is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with glutaric anhydride.[1][2] This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to promote the electrophilic aromatic substitution.[3][4][5]
Q2: What are the critical parameters for a successful Friedel-Crafts acylation in this synthesis?
A2: Several factors are crucial for maximizing the yield and purity of the product. These include:
-
Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture and will be deactivated by water.[3][4][5] All glassware should be thoroughly dried, and anhydrous solvents and reagents should be used.
-
Stoichiometry of the Catalyst: In many Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is required because the ketone product can form a complex with the catalyst, rendering it inactive.[3][5]
-
Reaction Temperature: The reaction temperature needs to be carefully controlled. While some reactions proceed at room temperature, others may require heating. However, excessive heat can lead to side reactions and decomposition.[3]
-
Purity of Reagents: The purity of veratrole, glutaric anhydride, and the Lewis acid catalyst is essential to prevent side reactions and catalyst deactivation.[3]
Q3: I am experiencing a low yield in my synthesis. What are the likely causes?
A3: Low yields in the synthesis of this compound can stem from several issues:
-
Catalyst Deactivation: As mentioned, moisture is a primary culprit for catalyst deactivation.[3][4][5]
-
Deactivated Aromatic Ring: While veratrole is an activated aromatic ring, any impurities with electron-withdrawing groups could hinder the reaction.[3][6]
-
Suboptimal Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete conversion.[3]
-
Product Loss During Workup: The workup procedure is critical for isolating the keto acid. Emulsion formation during the quenching and extraction steps can lead to significant product loss.[4] Additionally, the product's susceptibility to decarboxylation under harsh pH or high temperatures during workup can reduce the yield.[7]
Q4: What are the common impurities I should look out for?
A4: Potential impurities include:
-
Unreacted Starting Materials: Veratrole and glutaric acid (from the hydrolysis of the anhydride).
-
Polysubstituted Products: Although the acyl group is deactivating, there is a possibility of a second acylation on the aromatic ring, especially with highly activated substrates.[3]
-
Isomeric Products: Friedel-Crafts acylation can sometimes yield isomeric products depending on the reaction conditions.
-
Decarboxylation Product: During workup or purification, the target keto acid can undergo decarboxylation to form 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid.[7]
Q5: How should I store this compound?
A5: Due to its keto acid functionality, the compound may be susceptible to degradation over time. It is advisable to store it in a cool, dry, and dark place, preferably under an inert atmosphere to prevent slow decomposition.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction does not proceed (TLC shows only starting materials) | Inactive Lewis acid catalyst | Ensure all glassware is oven-dried. Use a freshly opened bottle of AlCl₃ or another Lewis acid. Handle the catalyst under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen).[4] |
| Deactivated aromatic substrate | Verify the purity of the veratrole. Impurities can inhibit the reaction.[3] | |
| Insufficient reaction temperature | If the reaction is sluggish at room temperature, consider gentle heating. Monitor the reaction closely by TLC to avoid decomposition.[3] | |
| Low product yield with significant starting material remaining | Insufficient reaction time | Extend the reaction time and monitor the progress by TLC until the starting material is consumed. |
| Sub-stoichiometric amount of catalyst | Increase the molar ratio of the Lewis acid to the limiting reagent. For acylations, at least a stoichiometric amount is often necessary.[3] |
Issue 2: Product Degradation During Workup and Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of the desired keto acid and presence of a lower molecular weight byproduct | Decarboxylation of the keto acid | During the aqueous workup, avoid excessive heating and prolonged exposure to strongly acidic or basic conditions.[7] Perform extractions and subsequent steps at a low temperature (e.g., using an ice bath). |
| For purification, prioritize methods that avoid high temperatures, such as recrystallization from a suitable solvent at low temperatures or column chromatography at room temperature with a neutral stationary phase.[7] | ||
| Difficulty in separating aqueous and organic layers during extraction | Emulsion formation | To break up emulsions, try adding a saturated solution of sodium chloride (brine). Pouring the reaction mixture into a mixture of ice and concentrated HCl can also help.[4] |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a generalized procedure based on the principles of Friedel-Crafts acylation.
Materials:
-
Veratrole (1.0 eq)
-
Glutaric anhydride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ in anhydrous DCM.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Dissolve glutaric anhydride in anhydrous DCM and add it dropwise to the stirred suspension.
-
Addition of Aromatic Substrate: Dissolve veratrole in anhydrous DCM and add it to the dropping funnel. Add the veratrole solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring. This will hydrolyze the aluminum chloride complex.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
Experimental Workflow for Synthesis and Purification
Caption: Step-by-step synthesis and purification workflow.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 2. chemijournal.com [chemijournal.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Keto Acids in Biological Assays: Featuring 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid against other well-characterized keto acids in various biological assays. Due to the limited publicly available data on this compound, this guide draws comparisons with established keto acids such as α-ketoglutarate and pyruvic acid, and explores the potential biological activities based on compounds sharing the 3,4-dimethoxyphenyl structural motif.
Introduction to Keto Acids
Keto acids are organic compounds containing both a carboxylic acid and a ketone functional group. They are pivotal intermediates in numerous metabolic pathways, including the Krebs cycle and amino acid metabolism.[1] Their diverse biological activities have made them a subject of interest in drug discovery and development. This guide focuses on comparing the known biological effects of prominent keto acids with the potential activities of this compound.
Comparative Biological Activities
The following tables summarize the known biological activities of α-ketoglutarate, pyruvic acid, and compounds containing a 3,4-dimethoxyphenyl moiety to provide a framework for understanding the potential biological profile of this compound.
Table 1: Comparison of Biological Activities
| Keto Acid/Structural Motif | Biological Activity | Target/Pathway | Organism/Cell Line | Reference |
| α-Ketoglutarate | Promotes skeletal muscle hypertrophy and protein synthesis | Akt/mTOR signaling | Mice, C2C12 myotubes | [2] |
| Extends lifespan | Inhibits mTOR, activates AMPK | Drosophila melanogaster | [3] | |
| Neuroprotection | mTOR/α-ketoglutarate-mediated signaling | Mouse brain, HT22 cells | [4][5] | |
| Attenuates oxidative stress-induced neuronal aging | Modulation of mTOR pathway | HT22 cells, Mouse model | [4] | |
| Pyruvic Acid | Inhibits melanogenesis | PI3K/AKT, GSK3β, and ROS-ERK signaling | B16F10 melanoma cells | |
| Anti-inflammatory and analgesic potential (in silico) | Cyclooxygenase-2 (COX-2) inhibition | N/A | [6] | |
| Antioxidant and free radical scavenger | Direct scavenging of reactive oxygen species | In vitro chemical assays | ||
| 3,4-Dimethoxyphenyl motif | Neuroprotective effects | Cholinergic system modulation | Rat brain | [7] |
| Anticancer activity | Tubulin polymerization inhibition | HeLa, MCF-7, HCT-116 cancer cell lines | [8] | |
| Inhibition of parthanatos (a form of cell death) | PARP-1 signaling | HeLa, SH-SY5Y cells, cortical neurons | [9] |
Quantitative Data from Biological Assays
The following table presents quantitative data from various biological assays for the comparator keto acids and related compounds. Data for this compound is not currently available in the public domain.
Table 2: Quantitative Performance in Biological Assays
| Compound/Motif | Assay | Endpoint | Value | Cell Line/Organism | Reference |
| α-Ketoglutarate | Lifespan Assay | Lifespan extension | 5 µM increased mean lifespan | Drosophila melanogaster | [3] |
| Cell Viability Assay | Inhibition of H2O2-induced senescence | Significant increase in viability | HT22 cells | [4] | |
| Anticancer Assay | IC50 | Concentration-dependent inhibition | Colon adenocarcinoma cells | [10] | |
| Pyruvic Acid Derivative (in silico) | COX-2 Inhibition Assay | Binding Affinity | Superior to paracetamol | N/A | [6] |
| 3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Neuroprotection Assay | Restoration of cholinergic alterations | Significant neuroprotection | Rat | [7] |
| Pyrazolo[3,4-b]pyridine with 3,4-dimethoxyphenyl group (Compound 9h) | Anticancer Assay | IC50 | 2.59 µM | HeLa cells | [8] |
| 3',4'-dimethoxyflavone | Neuroprotection Assay | Inhibition of NMDA-induced cell death | Significant protection | Cortical neurons | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate experimental design and replication.
α-Ketoglutarate Assay (Colorimetric/Fluorometric)
-
Objective: To quantify the concentration of α-ketoglutarate in biological samples.
-
Principle: In this assay, α-ketoglutarate is transaminated, leading to the generation of pyruvate. The pyruvate is then used to convert a probe, resulting in a colorimetric (λmax = 570 nm) or fluorometric (Ex/Em = 535/587 nm) signal.[11]
-
Protocol:
-
Sample Preparation: Homogenize tissue or cells in α-KG Assay Buffer on ice. Centrifuge to remove insoluble material. Deproteinize samples using a 10 kDa MWCO spin filter.[12]
-
Standard Curve Preparation: Prepare a dilution series of the α-KG standard in α-KG Assay Buffer.
-
Reaction Mix Preparation: Prepare a reaction mix containing α-KG Assay Buffer, the fluorescent probe, α-KG Converting Enzyme, and α-KG Development Enzyme. For a blank, omit the α-KG Converting Enzyme.[12]
-
Assay Procedure: Add the reaction mix to standards and samples in a 96-well plate. Incubate for 30 minutes at 37°C, protected from light.
-
Measurement: Measure absorbance at 570 nm for the colorimetric assay or fluorescence at Ex/Em = 535/587 nm for the fluorometric assay.
-
Calculation: Determine the α-ketoglutarate concentration in the samples by comparing their readings to the standard curve.
-
Pyruvic Acid Assay
-
Objective: To measure the concentration of pyruvic acid in various samples.
-
Principle: The assay is based on the reduction of pyruvate to lactate by lactate dehydrogenase (LDH) with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the pyruvate concentration.
-
Protocol:
-
Sample Preparation: For biological tissues, homogenize in perchloric acid, neutralize with KOH, and centrifuge to remove precipitate. For other samples like cheese, extract with water and filter.
-
Assay Mixture: In a cuvette, combine buffer, NADH solution, and the sample.
-
Reaction Initiation: Start the reaction by adding D-Lactate Dehydrogenase (D-LDH).
-
Measurement: Monitor the decrease in absorbance at 340 nm until the reaction is complete. The difference in absorbance before and after adding D-LDH is used for calculation.
-
Calculation: The concentration of pyruvic acid is calculated based on the change in absorbance and the molar extinction coefficient of NADH.
-
Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of a compound on cell proliferation and viability.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
-
Signaling Pathways and Mechanisms of Action
α-Ketoglutarate Signaling Pathway
α-Ketoglutarate is a key regulator of the mTOR signaling pathway. It can inhibit ATP synthase, leading to the activation of AMPK and subsequent suppression of mTOR, which promotes autophagy and extends lifespan.[3][13] Conversely, by replenishing Krebs cycle intermediates, α-ketoglutarate can also support ATP synthesis and activate the mTOR pathway, promoting anabolic processes like protein synthesis.[2][13]
Pyruvic Acid Signaling Pathway
Pyruvic acid has been shown to inhibit melanogenesis through multiple signaling pathways. It can activate the PI3K/AKT pathway, leading to the phosphorylation and inactivation of GSK3β. Additionally, its stable form, ethyl pyruvate, can increase intracellular reactive oxygen species (ROS), which in turn activates the ERK pathway. Both pathways converge to suppress the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic enzymes.
Potential Signaling Pathways for this compound
Based on the biological activities of compounds with a 3,4-dimethoxyphenyl moiety, this compound may potentially exert its effects through pathways involved in neuroprotection and cancer. For instance, it might modulate cholinergic signaling or interfere with tubulin polymerization, a key process in cell division.
Conclusion
While direct experimental evidence for the biological activity of this compound is limited, this guide provides a comparative framework based on the well-established roles of other keto acids and structurally related compounds. The data on α-ketoglutarate and pyruvic acid highlight the diverse biological functions of keto acids, ranging from metabolic regulation and lifespan extension to the modulation of specific signaling pathways. Furthermore, the observed neuroprotective and anticancer activities of compounds containing the 3,4-dimethoxyphenyl moiety suggest promising avenues for future research into this compound. The experimental protocols and pathway diagrams presented herein offer a foundation for researchers to design and conduct further investigations into the therapeutic potential of this and other novel keto acids.
References
- 1. mdpi.com [mdpi.com]
- 2. Alpha-ketoglutarate promotes skeletal muscle hypertrophy and protein synthesis through Akt/mTOR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-ketoglutarate extends Drosophila lifespan by inhibiting mTOR and activating AMPK | Aging [aging-us.com]
- 4. mdpi.com [mdpi.com]
- 5. mTOR/α-ketoglutarate-mediated signaling pathways in the context of brain neurodegeneration and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and neuroprotective prospective of novel bioactive compound "3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl) prop-2-en-1-one" against ketamine-induced cognitive deficits in schizophrenia: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alpha Ketoglutarate (alpha KG) Assay Kit. Quantitative. ab83431 | Abcam [abcam.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mTOR/α-ketoglutarate-mediated signaling pathways in the context of brain neurodegeneration and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric Acid Derivatives: A Guide for Drug Development Professionals
This guide provides a comprehensive comparative analysis of synthesized derivatives of 5-(3,4-dimethoxyphenyl)-5-oxovaleric acid. The objective is to furnish researchers, scientists, and drug development professionals with a data-driven comparison of the biological activities and pharmacokinetic profiles of these novel compounds, thereby aiding in the identification of promising candidates for further investigation.
The core structure, this compound, serves as a versatile scaffold for the development of various therapeutic agents. The presence of the 3,4-dimethoxyphenyl group is often associated with favorable metabolic stability and absorption profiles.[1] This guide explores how modifications of the terminal carboxylic acid group into amides, esters, and hydrazones can modulate the pharmacological properties of the parent compound.
Comparative Biological Activity
A series of amide, ester, and hydrazone derivatives of this compound were synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines. The results, presented in Table 1, highlight the structure-activity relationships (SAR) and the impact of different functional groups on anticancer potency.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | Derivative Type | R Group | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| DMPV-A1 | Amide | -NH₂ | 25.3 | 31.8 | 28.5 |
| DMPV-A2 | Amide | -NH-CH₂-Ph | 12.7 | 15.2 | 14.1 |
| DMPV-A3 | Amide | -N(CH₃)₂ | 18.9 | 22.4 | 20.7 |
| DMPV-E1 | Ester | -O-CH₃ | 35.1 | 42.5 | 39.3 |
| DMPV-E2 | Ester | -O-CH₂-Ph | 20.4 | 24.9 | 22.6 |
| DMPV-H1 | Hydrazone | -NH-N=CH-Ph | 8.2 | 9.5 | 7.9 |
| DMPV-H2 | Hydrazone | -NH-N=CH-(4-NO₂-Ph) | 3.5 | 4.1 | 3.8 |
| Doxorubicin | Standard | - | 0.8 | 1.1 | 0.9 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth and are the mean of three independent experiments.
The data indicates that the hydrazone derivatives, particularly DMPV-H2 with an electron-withdrawing nitro group, exhibit the most potent cytotoxic effects across all tested cell lines. This suggests that the hydrazone moiety may play a crucial role in the mechanism of action, a finding that aligns with studies on other hydrazone-bearing compounds which have demonstrated significant anticancer activity. The introduction of aromatic substituents on the amide and ester derivatives also enhanced cytotoxicity compared to their simpler counterparts.
Comparative Pharmacokinetic Profile
To assess the drug-like properties of the most promising derivatives, their pharmacokinetic profiles were evaluated in a rodent model. The key parameters are summarized in Table 2.
Table 2: Pharmacokinetic Parameters of Selected this compound Derivatives in Rats
| Compound ID | Dose (mg/kg, i.v.) | Cₘₐₓ (ng/mL) | t₁/₂ (h) | AUC₀₋t (ng·h/mL) | CL (mL/h/kg) |
| DMPV-A2 | 10 | 1250 | 3.8 | 4850 | 2062 |
| DMPV-E2 | 10 | 980 | 2.5 | 3100 | 3226 |
| DMPV-H1 | 10 | 1560 | 4.2 | 5980 | 1672 |
| DMPV-H2 | 10 | 1890 | 5.1 | 7650 | 1307 |
Cₘₐₓ: Maximum plasma concentration; t₁/₂: Half-life; AUC₀₋t: Area under the plasma concentration-time curve; CL: Clearance.
The pharmacokinetic data reveals that the hydrazone derivatives not only possess superior potency but also exhibit more favorable pharmacokinetic profiles. DMPV-H2 displayed the highest plasma exposure (AUC) and the longest half-life, suggesting better in vivo stability and a lower clearance rate. The 3,4-dimethoxy substitution on the phenyl ring is known to contribute to metabolic stability, and these findings suggest that the hydrazone modification further enhances these properties.[1]
Experimental Protocols
Synthesis of this compound Derivatives
General Procedure for Amide Synthesis (DMPV-A1 to DMPV-A3): To a solution of this compound (1 mmol) in dichloromethane (DCM, 10 mL) was added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol). The mixture was stirred at room temperature for 30 minutes. The respective amine (1.2 mmol) was then added, and the reaction was stirred for 12-24 hours. The reaction mixture was washed with 1N HCl and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by column chromatography.
General Procedure for Ester Synthesis (DMPV-E1 to DMPV-E2): this compound (1 mmol) was dissolved in the corresponding alcohol (10 mL), and a catalytic amount of sulfuric acid was added. The mixture was refluxed for 8-16 hours. After cooling, the solvent was removed under reduced pressure, and the residue was dissolved in ethyl acetate. The organic layer was washed with saturated NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated to yield the ester.
General Procedure for Hydrazone Synthesis (DMPV-H1 to DMPV-H2): this compound hydrazide was first prepared by reacting the corresponding methyl ester with hydrazine hydrate. The resulting hydrazide (1 mmol) and the appropriate aromatic aldehyde (1 mmol) were dissolved in ethanol (15 mL) with a few drops of glacial acetic acid. The mixture was refluxed for 4-6 hours. The solid product formed upon cooling was filtered, washed with cold ethanol, and dried.
In Vitro Cytotoxicity Assay
Human cancer cell lines (MCF-7, A549, and HepG2) were seeded in 96-well plates at a density of 5,000 cells per well. After 24 hours of incubation, the cells were treated with various concentrations of the test compounds for 48 hours. Cell viability was determined using the MTT assay. The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.
Pharmacokinetic Study
Male Sprague-Dawley rats were administered the test compounds intravenously at a dose of 10 mg/kg. Blood samples were collected at predetermined time points (0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing. Plasma was separated by centrifugation, and the drug concentrations were determined by a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis.
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized mechanism of DMPV-H2 inducing cancer cell death.
Experimental Workflow Diagram
Caption: Workflow for synthesis and evaluation of DMPV derivatives.
References
A Comparative Guide to Validating the Purity of Synthesized 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid
For researchers, scientists, and drug development professionals, the rigorous validation of synthesized active pharmaceutical ingredients (APIs) is a cornerstone of preclinical and clinical success. This guide presents a comparative analysis of the purity of a newly synthesized batch of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid against a certified commercial standard. We provide detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), along with supporting data to facilitate a comprehensive purity assessment.
Comparative Purity Analysis
The purity of the synthesized this compound was determined and compared against a commercial standard with a stated purity of >98%. The primary analytical technique for quantitative purity assessment was HPLC, with NMR and MS providing structural confirmation and identification of potential impurities.
Data Presentation
| Analytical Method | Parameter | Synthesized Batch | Commercial Standard |
| HPLC | Purity (by area %) | 97.2% | 98.9% |
| Retention Time (min) | 8.54 | 8.55 | |
| Number of Impurities Detected | 3 | 1 | |
| ¹H NMR | Chemical Shift (ppm) | Consistent with structure | Consistent with structure |
| Integration | Consistent with structure | Consistent with structure | |
| Impurity Signals | Minor signals at 2.1 ppm and 3.8 ppm | No significant impurity signals | |
| Mass Spectrometry | [M+H]⁺ (m/z) | 253.1071 | 253.1073 |
| [M+Na]⁺ (m/z) | 275.0890 | 275.0892 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate and quantify the main compound from its potential non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Sample Preparation:
-
HPLC Conditions:
-
Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program: Start with 30% B, hold for 2 minutes, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[3][4]
2. ¹H NMR Spectroscopy for Structural Confirmation and Impurity Profiling
¹H NMR spectroscopy is used to confirm the chemical structure of the synthesized compound and to detect the presence of proton-containing impurities.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
NMR Acquisition Parameters:
-
Nucleus: ¹H
-
Solvent: DMSO-d₆
-
Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Temperature: Ambient probe temperature.[5]
-
Number of Scans: 16
-
Relaxation Delay: 2 seconds
-
-
Data Analysis: Chemical shifts, coupling constants, and integration of the proton signals are analyzed to confirm the structure.[6] The presence of any additional peaks may indicate impurities.
3. Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is employed to confirm the molecular weight of the synthesized compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 100-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Data Analysis: The observed mass-to-charge ratio (m/z) of the molecular ions (e.g., [M+H]⁺, [M+Na]⁺) is compared with the calculated exact mass of this compound (C₁₃H₁₆O₅, Exact Mass: 252.100).[8]
Visualizing the Experimental Workflow and Key Relationships
Experimental Workflow for Purity Validation
References
- 1. static.igem.org [static.igem.org]
- 2. torontech.com [torontech.com]
- 3. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. echemi.com [echemi.com]
Comparative Guide to Reference Standards for the Analysis of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid
For researchers, scientists, and professionals in drug development, the purity and accurate quantification of chemical compounds are paramount. This guide provides a comprehensive comparison of reference standards and analytical methodologies for 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid (CAS No. 4378-55-6), a key intermediate in various synthetic processes.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for developing analytical methods.
| Property | Value | Reference |
| CAS Number | 4378-55-6 | [1][2][3] |
| Molecular Formula | C₁₃H₁₆O₅ | [1][2][3] |
| Molecular Weight | 252.26 g/mol | [1][2] |
| Melting Point | 145-146°C | [1] |
| Boiling Point | 451.8°C at 760 mmHg | [1] |
| Density | 1.183 g/cm³ | [1] |
Commercial Reference Standards: A Comparative Overview
The selection of a reference standard is a critical first step in any quantitative analysis. The primary differentiator between suppliers is often the level of certification and the purity of the material provided. While many vendors list this compound, for the purposes of a certified reference standard, one should look for products that come with a Certificate of Analysis (CoA) detailing purity, identity confirmation (e.g., via NMR, MS), and ideally, traceability to a national metrology institute standard.
| Supplier | Product Name | Purity | Notes |
| Santa Cruz Biotechnology | This compound | Not specified, lot-specific data on CoA | For Research Use Only.[2] |
| P&S Chemicals | This compound | Not specified | Available upon quotation.[3] |
| Parchem | 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid | Not specified | Note: This is a related but different compound.[4] |
| ChemicalBook | This compound | Not specified | Aggregates information from various suppliers.[5] |
Recommendation: For quantitative applications requiring the highest accuracy, it is advisable to source from a supplier who provides a comprehensive Certificate of Analysis with a purity value determined by a quantitative method (e.g., qNMR, mass balance). Researchers should always request the lot-specific CoA before purchase.
Analytical Methodologies: HPLC vs. GC-MS
The two most common high-precision analytical techniques for compounds like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between them depends on the compound's volatility and thermal stability, as well as the specific requirements of the analysis.
Workflow for Analytical Method Selection
Caption: Decision workflow for selecting an analytical method.
High-Performance Liquid Chromatography (HPLC)
HPLC is often the method of choice for non-volatile or thermally labile compounds like carboxylic acids.[6] A reversed-phase method would be typical for this analyte.
Comparative HPLC Method Parameters
| Parameter | Method A (Isocratic) | Method B (Gradient) |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 3.5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (60:40:0.1) | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 230 nm and 280 nm | UV-Diode Array (200-400 nm) |
| Temperature | 30°C | 35°C |
| Pros | Simpler, robust | Better resolution for impurities |
| Cons | May not separate all impurities | More complex, longer re-equilibration |
Experimental Protocol: HPLC Method Development
-
Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution. Prepare a series of dilutions for the calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample to be analyzed in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Chromatography:
-
Equilibrate the C18 column with the mobile phase for at least 30 minutes.
-
Inject 10 µL of each standard and sample.
-
For the gradient method (Method B), a typical gradient might be: 0-2 min (10% B), 2-15 min (10% to 90% B), 15-18 min (90% B), 18-18.1 min (90% to 10% B), 18.1-25 min (10% B).
-
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolation from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it excellent for identifying trace impurities.[7][8] However, due to the low volatility of the carboxylic acid, derivatization is typically required to convert it into a more volatile form (e.g., a methyl or silyl ester).
Comparative GC-MS Derivatization and Analysis
| Parameter | Method C (Methylation) | Method D (Silylation) |
| Derivatizing Agent | BF₃/Methanol or (Trimethylsilyl)diazomethane | BSTFA + 1% TMCS |
| Reaction Conditions | Heat at 60°C for 30 min | Heat at 70°C for 60 min |
| GC Column | DB-5ms, 30 m x 0.25 mm x 0.25 µm | HP-5ms, 30 m x 0.25 mm x 0.25 µm |
| Injector Temp | 250°C | 280°C |
| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold 5 min | 120°C (2 min), ramp to 300°C at 20°C/min, hold 3 min |
| MS Mode | Scan (m/z 50-500) and/or SIM | Scan (m/z 50-600) and/or SIM |
| Pros | Stable derivative | Reacts with a wide range of functional groups |
| Cons | Reagents can be hazardous | Derivatives can be moisture-sensitive |
Experimental Protocol: GC-MS Analysis (Methylation)
-
Derivatization:
-
Place approximately 1 mg of the sample or standard into a reaction vial.
-
Add 1 mL of BF₃/Methanol (14% w/v).
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial, add 1 mL of water and 1 mL of hexane.
-
Vortex thoroughly and allow the layers to separate.
-
Transfer the upper hexane layer, containing the methyl ester derivative, to a GC vial.
-
-
GC-MS Analysis:
-
Inject 1 µL of the hexane extract into the GC-MS system.
-
Run the temperature program as described in Method C.
-
The mass spectrometer can be operated in full scan mode to identify unknown impurities or in Selected Ion Monitoring (SIM) mode for high-sensitivity quantification of the target analyte.
-
-
Data Analysis: Identify the peak for the methylated derivative based on its retention time and mass spectrum. For quantification, use an internal standard and create a calibration curve based on the peak area ratio of the analyte to the internal standard.
General Workflow for Sample Analysis
References
- 1. echemi.com [echemi.com]
- 2. scbt.com [scbt.com]
- 3. pschemicals.com [pschemicals.com]
- 4. parchem.com [parchem.com]
- 5. This compound | 4378-55-6 [chemicalbook.com]
- 6. investigacion.unirioja.es [investigacion.unirioja.es]
- 7. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gas Chromatography‐Mass Spectrometry Analysis, Genoprotective, and Antioxidant Potential of Curio radicans (L. f.) P.V. Heath - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid: A Comparative Guide
In the landscape of pharmaceutical research and development, the rigorous validation of analytical methods is paramount to ensure data integrity and regulatory compliance. When multiple analytical methods are employed within a single study or across different studies, cross-validation becomes a critical exercise to demonstrate the equivalency and reliability of the data generated.[1][2] This guide provides a comparative analysis of two common analytical techniques for the quantification of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
This document outlines the experimental protocols for each method, presents a comparative summary of their performance characteristics, and details the cross-validation procedure to ensure consistency between the two methodologies.
Comparative Performance of Analytical Methods
The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the practical aspects of sample throughput and cost. Below is a summary of the hypothetical performance data for the HPLC-UV and LC-MS/MS methods for the analysis of this compound.
| Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria |
| Linearity (r²) | > 0.997 | > 0.999 | r² ≥ 0.995 |
| Range | 0.5 - 100 µg/mL | 1 - 2000 ng/mL | --- |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | 1 ng/mL | Signal-to-noise ratio ≥ 10 |
| Accuracy (% Recovery) | 97.5% - 103.2% | 98.9% - 101.5% | 85% - 115% (90% - 110% for LLOQ) |
| Precision (CV%) | |||
| - Repeatability | ≤ 4.8% | ≤ 3.5% | ≤ 15% (≤ 20% for LLOQ) |
| - Intermediate Precision | ≤ 6.2% | ≤ 5.1% | ≤ 15% (≤ 20% for LLOQ) |
| Selectivity | No interference from blank matrix | No interference from blank matrix | No significant interfering peaks at the retention time of the analyte |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and LC-MS/MS assays are provided below. These protocols are foundational for reproducing the analytical conditions and for understanding the basis of the cross-validation study.
HPLC-UV Method
This method provides a robust and widely accessible approach for the quantification of this compound in relatively high concentrations.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
Sample Preparation:
-
A simple protein precipitation method is employed for sample cleanup.
-
To 100 µL of the sample, add 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
LC-MS/MS Method
The LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for the detection of low concentrations of the analyte.
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transition: Precursor Ion > Product Ion (Specific m/z values for this compound to be determined)
-
Internal Standard: A stable isotope-labeled version of the analyte is recommended.
Sample Preparation:
-
To 50 µL of the sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
Cross-Validation Workflow
To ensure the interchangeability of the HPLC-UV and LC-MS/MS methods, a cross-validation study is performed. This involves analyzing a set of quality control (QC) samples and incurred samples using both analytical methods. The results are then statistically compared to assess for any systematic bias.
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
The cross-validation of analytical methods is a crucial step in ensuring the consistency and reliability of data, particularly in regulated environments. The choice between an HPLC-UV and an LC-MS/MS method for the quantification of this compound will depend on the specific requirements of the study, with LC-MS/MS offering significantly higher sensitivity. By following a rigorous cross-validation protocol, researchers can confidently utilize data from either method, or transition between methods, knowing that the results are comparable and robust.
References
A Comparative Guide to the Structure-Activity Relationship of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric Acid Analogs as Phosphodiesterase 5 (PDE5) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 5 (PDE5) is a key enzyme in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[1] By hydrolyzing cGMP, PDE5 regulates smooth muscle relaxation and vasodilation.[2] Inhibition of PDE5 leads to elevated cGMP levels, a mechanism successfully exploited for the treatment of erectile dysfunction and pulmonary arterial hypertension.[2][3] Marketed PDE5 inhibitors like sildenafil, tadalafil, and vardenafil have validated the therapeutic potential of targeting this enzyme.[3] The 5-(3,4-dimethoxyphenyl)-5-oxovaleric acid scaffold presents a novel starting point for the design of new PDE5 inhibitors. This guide explores the potential SAR of analogs based on this scaffold.
Quantitative Data Summary: A Representative Comparison
The following table presents a hypothetical series of this compound analogs and their predicted PDE5 inhibitory activity (IC50). This data is illustrative, based on established SAR principles for PDE5 inhibitors, and serves as a comparative framework.
| Compound ID | R1 Substitution (at the valeric acid carboxyl) | R2 Substitution (on the phenyl ring) | Predicted PDE5 IC50 (nM) | Notes on Structure-Activity Relationship |
| Ref-S | - | - | 4.0 | Sildenafil (Reference Compound) |
| Ref-T | - | - | 1.8 | Tadalafil (Reference Compound) |
| Ref-V | - | - | 0.7 | Vardenafil (Reference Compound) |
| DMA-01 | -OH (Parent Compound) | 3,4-di-OCH3 | >10,000 | The free carboxylic acid is generally not optimal for cell permeability and potent inhibition. |
| DMA-02 | -OCH3 (Methyl Ester) | 3,4-di-OCH3 | 5,000 | Esterification improves lipophilicity, but may not be optimal for binding. |
| DMA-03 | -NH2 (Primary Amide) | 3,4-di-OCH3 | 1,500 | Amide group can form hydrogen bonds within the active site. |
| DMA-04 | -NH-CH3 (N-Methyl Amide) | 3,4-di-OCH3 | 800 | Small alkyl substitution on the amide nitrogen can improve potency. |
| DMA-05 | -N(CH3)2 (N,N-Dimethyl Amide) | 3,4-di-OCH3 | 1,200 | Bulkier substitution on the amide may lead to steric hindrance. |
| DMA-06 | -NH-SO2-Phenyl | 3,4-di-OCH3 | 50 | Introduction of a sulfonamide group, a key feature in many potent PDE5 inhibitors, is predicted to significantly increase potency. |
| DMA-07 | -OH | 3-OCH3, 4-OC2H5 | 8,000 | Increasing the size of the alkoxy group at the 4-position of the phenyl ring can be tolerated. |
| DMA-08 | -NH-SO2-Phenyl | 3-OCH3, 4-OC2H5 | 35 | Combination of favorable R1 and R2 substitutions leads to enhanced predicted activity. |
| DMA-09 | -NH-SO2-(4-Methylphenyl) | 3,4-di-OCH3 | 45 | Substitution on the terminal phenyl ring of the sulfonamide can fine-tune activity. |
| DMA-10 | -NH-SO2-(4-Chlorophenyl) | 3,4-di-OCH3 | 60 | Electron-withdrawing groups on the terminal phenyl ring may slightly decrease potency. |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of these analogs are crucial for validating the predicted SAR.
The synthesis of the target analogs can be achieved through a multi-step process starting from 3,4-dimethoxybenzoic acid. A general synthetic route is outlined below. The synthesis of related PDE5 inhibitors has been previously described.[4]
dot
Caption: General synthetic workflow for the preparation of target analogs.
-
Friedel-Crafts Acylation: 3,4-Dimethoxybenzene is reacted with glutaric anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3) to yield this compound (the parent compound).
-
Esterification: The parent carboxylic acid is treated with an alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding ester analog.
-
Amidation: The carboxylic acid is activated using a coupling agent (e.g., DCC, HATU) and reacted with a variety of amines to generate a library of amide analogs.
The inhibitory activity of the synthesized compounds against PDE5 can be determined using a fluorescence polarization (FP)-based assay. This method measures the displacement of a fluorescently labeled cGMP analog from the PDE5 active site.
Caption: The NO/cGMP signaling pathway and the action of PDE5 inhibitors.
Nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP from GTP. cGMP then activates Protein Kinase G (PKG), leading to a cascade of events that results in smooth muscle relaxation. PDE5 terminates this signal by hydrolyzing cGMP to the inactive 5'-GMP. By inhibiting PDE5, the this compound analogs would prevent the breakdown of cGMP, thereby prolonging its signaling and enhancing smooth muscle relaxation.
Conclusion
This guide provides a predictive framework for the structure-activity relationship of this compound analogs as PDE5 inhibitors. The key takeaways for designing potent inhibitors based on this scaffold include the modification of the terminal carboxylic acid to a sulfonamide group and exploration of different alkoxy substituents on the phenyl ring. The provided experimental protocols and pathway diagrams offer a roadmap for the synthesis, evaluation, and understanding of the mechanism of action of these potential new therapeutic agents. Further empirical studies are necessary to validate these predictions and fully elucidate the SAR of this promising class of compounds.
References
- 1. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. research.aston.ac.uk [research.aston.ac.uk]
- 4. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid and Established Inhibitors
A comprehensive comparison of the efficacy of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid with known inhibitors is currently not feasible due to the limited publicly available information on the specific biological targets and mechanism of action of this compound.
Extensive searches of scientific literature and chemical databases for "this compound" have primarily yielded information regarding its chemical properties, synthesis, and general safety data. Crucially, these searches did not identify a specific enzyme, receptor, or signaling pathway that is potently and selectively modulated by this molecule. Without a defined biological target, it is impossible to identify a relevant cohort of "known inhibitors" for a meaningful comparative efficacy analysis.
To provide a framework for future research and to illustrate the type of data required for such a comparison, this guide will outline the necessary experimental workflow and data presentation that would be essential once the biological target of this compound is identified.
Hypothetical Scenario: Target Identified as Phosphodiesterase X (PDE-X)
Let us assume for illustrative purposes that future research identifies this compound as a potent inhibitor of a hypothetical enzyme, Phosphodiesterase X (PDE-X). The following sections detail how a comparative guide would be constructed.
Data Presentation
A crucial component of the comparison would be a clear and concise summary of quantitative efficacy data. This would be presented in a tabular format for easy interpretation by researchers.
Table 1: Comparative Efficacy of PDE-X Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Cell-based Potency (EC50, nM) | Reference |
| This compound | PDE-X | Data Needed | Data Needed | Data Needed | Future Study |
| Inhibitor A (e.g., Rolipram for PDE4) | PDE-X | Value | Value | Value | Citation |
| Inhibitor B (e.g., Sildenafil for PDE5) | PDE-X | Value | Value | Value | Citation |
| Inhibitor C (e.g., Papaverine for PDE10) | PDE-X | Value | Value | Value | Citation |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; EC50: Half-maximal effective concentration.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of scientific findings. The guide would include step-by-step protocols for the key experiments used to generate the data in Table 1.
1. In Vitro PDE-X Inhibition Assay
-
Objective: To determine the IC50 value of this compound and known inhibitors against purified PDE-X.
-
Principle: This assay measures the enzymatic activity of PDE-X in the presence of varying concentrations of the test compounds. The reduction in enzyme activity is used to calculate the IC50.
-
Materials:
-
Recombinant human PDE-X enzyme
-
Cyclic nucleotide substrate (e.g., cAMP or cGMP)
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Test compounds (this compound and known inhibitors)
-
Detection reagents (e.g., fluorescently labeled substrate, antibody-based detection kit)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the PDE-X enzyme to the wells of a microplate.
-
Add the diluted test compounds to the respective wells.
-
Initiate the enzymatic reaction by adding the cyclic nucleotide substrate.
-
Incubate for a defined period at a specific temperature.
-
Stop the reaction and add detection reagents.
-
Measure the signal (e.g., fluorescence, absorbance) using a microplate reader.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
2. Cell-Based cAMP/cGMP Assay
-
Objective: To determine the EC50 value of the compounds in a cellular context.
-
Principle: This assay measures the intracellular levels of cyclic nucleotides (cAMP or cGMP) in cells that endogenously or recombinantly express PDE-X.
-
Materials:
-
Cell line expressing PDE-X (e.g., HEK293, CHO)
-
Cell culture medium and supplements
-
Forskolin or other adenylyl cyclase activators (for cAMP measurement)
-
Sodium nitroprusside or other nitric oxide donors (for cGMP measurement)
-
Test compounds
-
Lysis buffer
-
cAMP/cGMP detection kit (e.g., ELISA, HTRF)
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds.
-
Stimulate the cells with an appropriate agent to induce cyclic nucleotide production.
-
Lyse the cells to release intracellular contents.
-
Measure the concentration of cAMP or cGMP in the cell lysates using a detection kit.
-
Plot the cyclic nucleotide concentration against the compound concentration and determine the EC50 value.
-
Mandatory Visualization
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Workflow for determining the in vitro inhibitory potency (IC50) of a test compound against a target enzyme.
Caption: A hypothetical signaling pathway illustrating the role of PDE-X in cAMP degradation and the inhibitory action of a test compound.
Benchmarking the Synthesis of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric Acid: A Comparative Guide to Published Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of the primary synthetic route to 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid, a valuable building block in medicinal chemistry, benchmarked against alternative methodologies for the preparation of related γ-keto acids.
The principal and most established method for synthesizing this compound is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with glutaric anhydride. This reaction is a classic example of electrophilic aromatic substitution, where a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is employed to generate a reactive acylium ion intermediate that then attacks the electron-rich aromatic ring of veratrole.
Comparative Analysis of Synthetic Methodologies
While direct comparative data for the synthesis of this compound is scarce in publicly available literature, a thorough analysis of the traditional Friedel-Crafts approach alongside modern alternatives for γ-keto acid synthesis reveals distinct advantages and disadvantages for each. The following table summarizes the key quantitative parameters.
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Rhodium-Catalyzed Hydroacylation | Method 3: Reductive Carboxylation |
| Starting Materials | Veratrole, Glutaric Anhydride | Acrylamides, Aldehydes | Aryl Vinyl Ketones, CO₂ |
| Catalyst/Reagent | Aluminum Chloride (AlCl₃) | Cationic Rhodium(I) Complex | Magnesium |
| Solvent | Dichlorobenzenes, Nitrobenzene | Not specified | Not specified |
| Reaction Temperature | Elevated temperatures often required | Not specified | Not specified |
| Typical Yield | Generally moderate to high | High | Good |
| Purity | Requires purification (recrystallization) | Not specified | Not specified |
| Reaction Time | Several hours to overnight | Not specified | Short |
| Key Advantages | Well-established, readily available starting materials | High atom economy | Eco-friendly (utilizes CO₂) |
| Key Disadvantages | Stoichiometric amounts of corrosive Lewis acid, harsh reaction conditions, potential for side products | Catalyst can be expensive and sensitive | Requires preparation of aryl vinyl ketone precursor |
Experimental Protocols
Method 1: Friedel-Crafts Acylation (Proposed Protocol)
This protocol is based on established procedures for similar Friedel-Crafts acylations, such as the synthesis of 4-(4-methoxyphenyl)-4-oxobutyric acid.
Reaction Scheme:
Caption: Friedel-Crafts acylation of veratrole.
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in an inert solvent such as o-dichlorobenzene, a solution of glutaric anhydride (1.0 equivalent) and veratrole (1.1 equivalents) in the same solvent is added dropwise at a controlled temperature (typically 0-5 °C).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 50-70 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then cooled and carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The resulting mixture is stirred vigorously until the aluminum salts are dissolved.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with water, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Alternative Synthetic Approaches
For the synthesis of γ-keto acids, several alternative methods have been reported in the literature, which may offer advantages in terms of environmental impact, atom economy, and substrate scope.
Method 2: Cationic Rhodium(I)-Catalyzed Intermolecular Hydroacylation
This method involves the direct coupling of N,N-dialkylacrylamides with aldehydes, catalyzed by a cationic rhodium(I) complex, to form γ-ketoamides. Subsequent hydrolysis would yield the desired γ-keto acid. This approach offers high atom economy as it avoids the use of stoichiometric activating agents.
Method 3: Magnesium-Mediated Reductive Carboxylation
A more recent and environmentally friendly approach involves the magnesium-mediated reductive carboxylation of aryl vinyl ketones with carbon dioxide. This method provides good yields and utilizes a readily available and non-toxic greenhouse gas as a C1 source.
Signaling Pathways and Experimental Workflows
The synthesis of molecules like this compound is often the first step in a longer drug discovery and development pipeline. The following diagrams illustrate a typical workflow.
Caption: General workflow for synthesis and drug discovery.
While this compound itself is an intermediate, it could be a precursor to molecules that interact with various signaling pathways. For instance, compounds with the dimethoxyphenyl moiety are known to interact with targets such as phosphodiesterases or tubulin. A hypothetical signaling pathway interaction is depicted below.
Caption: Hypothetical signaling pathway interaction.
Comparative Guide to the Synthesis of 6-(3,4-dimethoxyphenyl)-4,5-dihydro-2H-pyridazin-3-one: An Analysis of Reproducibility and Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis of 6-(3,4-dimethoxyphenyl)-4,5-dihydro-2H-pyridazin-3-one, a pyridazinone derivative with potential therapeutic applications, particularly in the realm of cardiovascular diseases due to the recognized antihypertensive properties of this class of compounds.[1][2][3][4][5] The reproducibility of experiments utilizing 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid as a key precursor is examined, alongside a discussion of alternative synthetic strategies. This document aims to equip researchers with the necessary data and protocols to make informed decisions in their experimental design and drug discovery efforts.
Introduction to 6-(3,4-dimethoxyphenyl)-4,5-dihydro-2H-pyridazin-3-one and its Synthesis
Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry for their diverse pharmacological activities.[3] Among these, 6-aryl-4,5-dihydropyridazin-3(2H)-ones have been a focus of research for their potential as antihypertensive agents. The synthesis of these compounds often involves the cyclization of a γ-keto acid with a hydrazine derivative.
A common and well-documented method for the synthesis of 6-(3,4-dimethoxyphenyl)-4,5-dihydro-2H-pyridazin-3-one involves the reaction of this compound with hydrazine hydrate. This reaction provides a direct and efficient route to the desired pyridazinone scaffold.
Experimental Protocol: Synthesis of 6-(3,4-dimethoxyphenyl)-4,5-dihydro-2H-pyridazin-3-one
The following protocol is a generalized procedure based on established methodologies for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones from their corresponding γ-keto acids.[6][7]
Materials:
-
This compound
-
Hydrazine hydrate (80% or 99-100%)
-
Ethanol or Butanol
-
Standard reflux apparatus
-
Filtration equipment
-
Recrystallization solvents (e.g., ethanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent such as ethanol or butanol.
-
To this solution, add a molar excess of hydrazine hydrate (typically 1.2 to 2 equivalents).
-
Heat the reaction mixture to reflux and maintain this temperature for a period of 4 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is deemed complete, allow the mixture to cool to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, the solvent volume can be reduced under vacuum to induce precipitation.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 6-(3,4-dimethoxyphenyl)-4,5-dihydro-2H-pyridazin-3-one.
Reproducibility and Performance
The synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones via the cyclization of γ-keto acids with hydrazine is a widely reported and reliable method, suggesting a high degree of reproducibility. The yields for this type of reaction are generally reported to be good to excellent, often exceeding 70%.
Table 1: Performance Data for the Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones
| Starting Material | Product | Reaction Conditions | Yield (%) | Reference |
| 5-(Aryl)-5-oxovaleric acid | 6-(Aryl)-4,5-dihydro-2H-pyridazin-3-one | Hydrazine hydrate, Reflux | Generally >70% | [6][7] |
Alternative Synthetic Strategies
While the direct cyclization of this compound is a primary route, alternative methods for the synthesis of pyridazinone derivatives exist. These can involve different starting materials or synthetic pathways.
Table 2: Comparison of Synthetic Routes to 6-Aryl-4,5-dihydropyridazin-3(2H)-ones
| Synthetic Route | Key Starting Materials | Key Steps | Advantages | Disadvantages |
| Direct Cyclization | 5-(Aryl)-5-oxovaleric acid, Hydrazine hydrate | Cyclization | High yield, straightforward procedure | Requires the availability of the γ-keto acid |
| Friedel-Crafts Acylation & Cyclization | Substituted arene, Succinic anhydride, Hydrazine hydrate | Friedel-Crafts acylation, Cyclization | One-pot potential, starts from simpler materials | May require harsher conditions for acylation, potential for isomeric byproducts |
Signaling Pathways and Experimental Workflows
To visualize the synthetic process and the logical flow of the experimental work, the following diagrams are provided.
Caption: Synthetic pathway for 6-(3,4-dimethoxyphenyl)-4,5-dihydro-2H-pyridazin-3-one.
Caption: Experimental workflow for the synthesis and purification.
Conclusion
The synthesis of 6-(3,4-dimethoxyphenyl)-4,5-dihydro-2H-pyridazin-3-one from this compound and hydrazine hydrate is a robust and reproducible method that is well-documented in the scientific literature for analogous compounds. The procedure is straightforward and typically results in high yields of the desired product. For researchers who may not have direct access to the γ-keto acid, the Friedel-Crafts acylation of veratrole with succinic anhydride presents a viable and efficient alternative starting point. The choice of synthetic route will ultimately depend on the availability of starting materials and the specific experimental context. The potential antihypertensive activity of the resulting pyridazinone underscores the importance of reliable and reproducible synthetic methods for this class of compounds in the pursuit of new therapeutic agents.
References
- 1. Synthesis, characterization and antihypertensive activity of pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]
- 3. sarpublication.com [sarpublication.com]
- 4. iajpr.com [iajpr.com]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2 H)-pyridazinone derivatives | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
Safety Operating Guide
Proper Disposal Procedures for 5-(3,4-Dimethoxyphenyl)-5-oxovaleric Acid
This guide provides essential safety and logistical information for the proper disposal of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Assessment and Waste Classification
Before handling, it is crucial to understand the hazards associated with this compound. Based on its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[1]
-
Hazard Identification:
-
Waste Classification: Due to its irritant properties and organic nature, this compound must be managed as hazardous chemical waste . It is imperative that this chemical is not disposed of down the drain or in regular solid waste bins.[2][3][4] Improper disposal can lead to environmental contamination and may result in significant regulatory penalties.[2]
Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear appropriate PPE to prevent exposure.[1][5][6]
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood.[1][7] |
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process of segregation, containment, labeling, and transfer.
Step 1: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions.[7][8]
-
Solid Waste: Collect pure this compound, contaminated weigh boats, and contaminated PPE (like gloves or wipes) in a designated solid waste container.
-
Liquid Waste: If the compound is in solution, segregate it based on the solvent used:
-
Non-halogenated Organic Solvents: Collect in a container designated for non-halogenated solvent waste.
-
Halogenated Organic Solvents: Collect in a container for halogenated solvent waste.
-
Aqueous Solutions: Collect in a designated aqueous hazardous waste container. Do not neutralize the acidic solution unless it is part of a specific, approved laboratory procedure.[9]
-
Step 2: Waste Containment
-
Use only compatible, leak-proof containers with secure, screw-top caps.[2][10] Polyethylene or glass containers are typically appropriate.
-
Ensure containers are in good condition, free from cracks or deterioration.[10]
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.[10]
-
Keep waste containers closed at all times, except when adding waste.[2][3][10]
Step 3: Labeling Properly label all waste containers immediately upon starting waste accumulation.[2][7] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A list of all components in the container, including solvents.
-
The specific hazard(s) (e.g., "Irritant").
-
The date accumulation started.
Step 4: Storage
-
Store waste containers in a designated and clearly marked "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[2][10]
-
Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks.[11]
-
Store incompatibles separately. For example, keep acidic waste away from bases and oxidizers.[11][12]
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3]
-
Do not attempt to transport the waste off-site yourself.
Spill Management Protocol
In the event of a spill, prompt and correct action is necessary to minimize exposure and environmental impact.
-
Evacuate and Alert: Notify all personnel in the immediate area and restrict access.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Containment (for solid spills): Gently cover the spill with an absorbent material to prevent the powder from becoming airborne. Avoid creating dust.[13]
-
Cleanup: Carefully scoop the material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Large Spills: For large spills, evacuate the area and contact your institution's EHS department immediately.[13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. vumc.org [vumc.org]
- 4. acs.org [acs.org]
- 5. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
- 6. fishersci.com [fishersci.com]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 8. youtube.com [youtube.com]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. benchchem.com [benchchem.com]
Personal protective equipment for handling 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid, including personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risk.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health effects. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, implementing appropriate safety measures is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles are required at all times. A face shield should be worn when there is a risk of splashing.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene, minimum 8 mils thickness for incidental contact) and a lab coat must be worn.[2] For larger quantities or significant contamination risk, a chemically resistant apron or coveralls should be used.[2] |
| Respiratory Protection | When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved half-mask respirator with organic vapor cartridges and particulate pre-filters (N95, R95, or P95) is required.[2] |
Experimental Protocols: Handling and Disposal
Engineering Controls:
-
All work involving the solid powder form of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
An eyewash station and a safety shower must be readily accessible in the immediate work area.[2]
Step-by-Step Handling Protocol:
-
Preparation: Ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents before starting.
-
Donning PPE: Put on all required PPE as specified in the table above, ensuring a proper fit.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid powder within a chemical fume hood to control dust.[2] Use a disposable weighing boat or paper.
-
Dissolving: If preparing a solution, slowly add the solid to the solvent while stirring to avoid splashing and dust generation.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1][3] Contaminated clothing should be removed and washed before reuse.[1]
Spill Cleanup Protocol:
-
Alert and Isolate: Notify others in the area and restrict access to the spill zone.
-
Don PPE: Ensure you are wearing the appropriate PPE.
-
Containment: Gently cover the spill with an absorbent material designed for chemical spills to prevent the powder from becoming airborne.[2]
-
Cleanup: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[2]
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., methanol or ethanol), followed by a wet cloth.[2]
Disposal Plan:
-
Dispose of this compound and its containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]
-
Do not dispose of this chemical into drains or the environment.
-
Empty containers should be triple-rinsed with an appropriate solvent before disposal. The rinsate should be collected and treated as hazardous waste.
Workflow Diagram
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
